Azido-PEG1-Val-Cit-PABC-PNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H39N9O10 |
|---|---|
Poids moléculaire |
685.7 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C30H39N9O10/c1-19(2)26(37-25(40)13-16-47-17-15-34-38-32)28(42)36-24(4-3-14-33-29(31)43)27(41)35-21-7-5-20(6-8-21)18-48-30(44)49-23-11-9-22(10-12-23)39(45)46/h5-12,19,24,26H,3-4,13-18H2,1-2H3,(H,35,41)(H,36,42)(H,37,40)(H3,31,33,43)/t24-,26?/m0/s1 |
Clé InChI |
QSMQFNYRKSXSMZ-QSAPEBAKSA-N |
SMILES isomérique |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Azido-PEG1-Val-Cit-PABC-PNP: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Azido-PEG1-Val-Cit-PABC-PNP linker is a sophisticated, chemically-defined construct integral to the development of advanced antibody-drug conjugates (ADCs). This guide elucidates the core mechanism of this linker, detailing the function of each component and the sequential steps leading to the targeted release of a cytotoxic payload.
Structural Components and Their Roles
The this compound linker is a multi-functional molecule designed for stability in circulation and specific payload release within target cells. Its structure can be deconstructed into five key components:
-
Azido (N₃) Group: This functional group is a cornerstone of "click chemistry."[1][2] It allows for the highly efficient and specific covalent attachment of the linker to a monoclonal antibody (mAb) that has been engineered to contain a complementary alkyne group. This is typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling precise control over the drug-to-antibody ratio (DAR).[3][4]
-
PEG1 (Polyethylene Glycol, single unit): The short polyethylene (B3416737) glycol spacer serves multiple purposes. It enhances the hydrophilicity of the linker-payload complex, which can improve solubility and prevent aggregation, particularly with hydrophobic payloads.[5][6][] This modification can also create steric hindrance that may contribute to the stability of the ADC in circulation and improve its pharmacokinetic profile.[5]
-
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is the lynchpin of the targeted release mechanism.[] It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[9][] The Val-Cit linker is relatively stable in the bloodstream's neutral pH but is efficiently hydrolyzed in the acidic environment of the lysosome where cathepsin B is highly active.[][9]
-
PABC (p-aminobenzylcarbamate) Self-Immolative Spacer: The PABC moiety acts as a crucial bridge between the cleavable dipeptide and the payload.[11] Its primary function is to ensure that the payload is released in its unmodified, fully active form.[11][12] Upon cleavage of the Val-Cit linker by cathepsin B, the PABC spacer undergoes a rapid and irreversible electronic cascade, known as 1,6-elimination, which leads to its fragmentation.[12][13]
-
PNP (p-nitrophenyl) Carbonate: The p-nitrophenyl carbonate group serves as a reactive handle for the attachment of the cytotoxic payload. The payload, typically containing a primary or secondary amine, displaces the p-nitrophenolate, a good leaving group, to form a stable carbamate (B1207046) linkage.
Mechanism of Action: A Step-by-Step Cascade
The therapeutic action of an ADC equipped with an this compound linker is a highly orchestrated, multi-step process that ensures payload delivery specifically to target cells.
-
Circulation and Targeting: Following administration, the ADC circulates systemically. The stability of the Val-Cit linker at physiological pH and the overall construct design minimize premature drug release. The monoclonal antibody component of the ADC directs it to bind to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the linker.
-
Self-Immolation and Payload Release: The cleavage by cathepsin B unmasks an amino group on the PABC spacer. This initiates a spontaneous 1,6-elimination reaction. The PABC spacer fragments into p-aminobenzyl quinone methide and carbon dioxide, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[13]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to the death of the cancer cell.
Quantitative Data
While specific kinetic parameters for the this compound linker are often proprietary, the following table provides representative data for Val-Cit-PABC based linkers to illustrate their performance characteristics.
| Parameter | Cleavable Linker (Val-Cit-PABC) | Non-Cleavable Linker (Control) | Reference |
| Cathepsin B-Mediated Payload Release | |||
| Substrate Concentration | 1 µM | 1 µM | [14] |
| Cathepsin B Concentration | 20 nM | 20 nM | [14] |
| Incubation Time | 4 hours | 4 hours | [14] |
| % Payload Release | >90% | <5% | [14] |
| Plasma Stability | |||
| Incubation Time | 72 hours | 72 hours | [14] |
| % Payload Release | <10% | <2% | [14] |
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay (HPLC/LC-MS Based)
Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC construct with Azido-PEG1-Val-Cit-PABC-Payload
-
Recombinant human cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS). Reconstitute and activate cathepsin B according to the manufacturer's instructions. Pre-warm all solutions to 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer.
-
Initiation: Start the reaction by adding activated cathepsin B (final concentration, e.g., 50 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a 3-fold excess of cold quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the concentration of the released payload relative to the internal standard.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma.
Materials:
-
ADC construct
-
Human, mouse, or rat plasma
-
PBS (phosphate-buffered saline)
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.[15]
-
Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C until analysis.[15]
-
Sample Analysis (Payload Release):
-
Thaw the plasma samples.
-
Extract the free payload from the plasma using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
Quantify the amount of released payload using a validated LC-MS/MS method.[16]
-
-
Data Analysis: Plot the percentage of released payload against time to determine the stability of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic potency (e.g., IC50 value) of the ADC on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, control antibody, and vehicle control
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17][18]
-
Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and a vehicle control.[17]
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).[17]
-
Measurement: For the MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: General workflow for key in vitro ADC characterization assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Lynchpin of Targeted Cancer Therapy: An In-depth Technical Guide to the Val-Cit Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy that selectively eradicates cancer cells while sparing healthy tissues.[1] At the heart of this sophisticated therapeutic modality lies the linker, a critical component that bridges the tumor-targeting monoclonal antibody with a potent cytotoxic payload. Among the various linker technologies developed, the valine-citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone of modern ADC design.[2] Its prevalence in clinically approved and investigational ADCs underscores its robust performance and reliability.[3]
This technical guide provides a comprehensive exploration of the Val-Cit linker's pivotal role in ADC-mediated targeted therapy. We will delve into its mechanism of action, stability profile, and the nuances of its enzymatic cleavage. Furthermore, this guide will furnish detailed experimental protocols for the in vitro evaluation of ADCs employing this linker and present quantitative data to inform rational ADC design and development.
The Mechanism of Action: A Tale of Two Environments
The efficacy of the Val-Cit linker is predicated on its remarkable ability to remain stable in the systemic circulation and to undergo specific cleavage within the target cancer cell.[4] This differential stability is the key to minimizing off-target toxicity and maximizing the therapeutic index of the ADC.
Upon administration, an ADC circulates throughout the bloodstream. The Val-Cit linker is designed to be stable at the physiological pH of blood (approximately 7.4), preventing the premature release of the cytotoxic payload.[4] This stability is crucial, as the untimely liberation of the potent drug could lead to severe systemic toxicity.
Once the ADC reaches the tumor microenvironment, the antibody component binds to its specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cell.[5] The complex is then trafficked through the endosomal-lysosomal pathway. The lysosome, an organelle characterized by its acidic environment (pH 4.5-5.5) and a high concentration of proteolytic enzymes, is the designated site of payload release.[6]
Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, most notably cathepsin B.[6][7] Cathepsin B is a cysteine protease that is often overexpressed in various tumor types.[6] The cleavage of the amide bond between citrulline and the p-aminobenzylcarbamate (PABC) self-immolative spacer triggers a cascade of events. The PABC spacer, now unstable, rapidly decomposes, releasing the unmodified and fully active cytotoxic drug into the cytoplasm of the cancer cell.[8] The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or inducing DNA damage.[1]
Stability and Cleavage Kinetics: A Balancing Act
The ideal linker must strike a delicate balance between stability in circulation and efficient cleavage at the target site. The Val-Cit linker has been extensively studied and optimized to achieve this equilibrium.
Plasma Stability
The stability of the Val-Cit linker in plasma is a critical determinant of an ADC's safety profile. Premature cleavage in the bloodstream can lead to the systemic release of the cytotoxic payload, resulting in off-target toxicities. Generally, the Val-Cit linker demonstrates good stability in human and non-human primate plasma.[9] However, a notable species-specific difference exists, as it is susceptible to cleavage by the carboxylesterase Ces1c in mouse plasma, which can complicate preclinical evaluation in murine models.[10][11]
| Species | Linker | Stability | Notes |
| Human | Val-Cit | High | Generally stable, minimal premature cleavage. |
| Cynomolgus Monkey | Val-Cit | High | Stable, similar profile to humans. |
| Rat | Val-Cit | Moderate | Some degree of premature cleavage observed. |
| Mouse | Val-Cit | Low | Susceptible to cleavage by carboxylesterase Ces1c. |
| Mouse | Glu-Val-Cit (EVCit) | High | Addition of a glutamic acid residue significantly improves stability by reducing susceptibility to Ces1c.[12] |
Table 1: Comparative Plasma Stability of Val-Cit and a Modified Linker
Enzymatic Cleavage by Cathepsin B
The rate of Val-Cit cleavage by cathepsin B within the lysosome influences the kinetics of payload release and, consequently, the ADC's potency. While specific kinetic parameters (kcat and Km) for the cleavage of the Val-Cit linker within a full ADC construct are not always publicly available, comparative studies with model substrates provide valuable insights into the efficiency of different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Reference |
| Val-Cit | Baseline | [13] |
| Val-Ala | ~50% of Val-Cit | [13] |
| Phe-Lys | ~30-fold faster than Val-Cit | [13] |
Table 2: Relative Cleavage Rates of Different Dipeptide Linkers by Cathepsin B
It is important to note that while other lysosomal proteases such as cathepsins L, S, and F can also cleave the Val-Cit linker, cathepsin B is considered the primary enzyme responsible for this action.[6]
Experimental Protocols
A robust preclinical evaluation of ADCs featuring a Val-Cit linker involves a series of in vitro assays to characterize their stability, potency, and mechanism of action.
Plasma Stability Assay (LC-MS)
This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC and released payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), anticoagulated with citrate (B86180) or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
Procedure:
-
Thaw plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma-ADC mixture at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots of the mixture.
-
To analyze the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using affinity beads (e.g., protein A/G) followed by analysis.
-
To quantify the released payload, precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and analyze by LC-MS to quantify the concentration of the released payload.
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Antibody-Drug Conjugate (ADC)
-
Unconjugated antibody (as a negative control)
-
Free cytotoxic payload (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add the diluted test articles. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Then, add the solubilization solution and read the absorbance at 570 nm.
-
For the XTT assay, add the XTT reagent (mixed with an electron coupling agent) to each well and incubate for 2-4 hours. Read the absorbance at 450 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
ADC Internalization Assay (Flow Cytometry)
This assay confirms that the ADC is internalized by the target cells.
Materials:
-
Target antigen-positive cell line
-
Fluorescently labeled Antibody-Drug Conjugate (ADC)
-
Fluorescently labeled isotype control antibody
-
Flow cytometer
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the fluorescently labeled ADC and isotype control antibody at a concentration of 1-10 µg/mL.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. As a negative control, incubate a set of cells at 4°C to inhibit endocytosis.
-
At each time point, wash the cells with cold PBS to remove unbound antibody.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
An increase in the mean fluorescence intensity (MFI) over time at 37°C compared to the 4°C control indicates ADC internalization.
Conclusion
The Val-Cit linker has proven to be a robust and versatile tool in the development of Antibody-Drug Conjugates. Its clever design, which leverages the differential enzymatic activity between the systemic circulation and the intracellular environment of tumor cells, allows for the targeted delivery and release of potent cytotoxic payloads. While challenges such as species-specific plasma instability exist, ongoing research into linker modification and optimization continues to refine and improve upon this critical ADC component. A thorough understanding of the Val-Cit linker's mechanism of action, coupled with rigorous in vitro and in vivo characterization, is paramount for the successful development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. atsbio.com [atsbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
The Critical Role of PEGylation in Antibody-Drug Conjugate Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, efficacy, and overall therapeutic index. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, has emerged as a pivotal strategy to optimize ADC performance. This technical guide provides an in-depth exploration of the importance of PEGylation in ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Enhancing Physicochemical Properties and Stability
The conjugation of hydrophobic cytotoxic payloads to a monoclonal antibody can often lead to issues with solubility and aggregation, compromising the therapeutic potential and safety of the ADC. PEGylation of the linker is a widely adopted strategy to mitigate these challenges.
Improved Solubility and Reduced Aggregation: PEG is a hydrophilic polymer that increases the overall hydrophilicity of the ADC construct.[1][2] This enhanced water solubility helps to prevent the formation of aggregates, which can lead to immunogenicity and altered pharmacokinetic profiles.[1] By creating a hydration shell around the payload, PEG linkers can effectively mask its hydrophobicity.[3]
Steric Hindrance: The flexible nature of the PEG chain provides a steric shield, physically preventing the hydrophobic payloads of adjacent ADC molecules from interacting and aggregating, particularly at higher drug-to-antibody ratios (DAR).[3]
Optimizing Pharmacokinetics and Biodistribution
PEGylation has a profound impact on the pharmacokinetic (PK) profile of ADCs, generally leading to improved systemic exposure and tumor accumulation.
Extended Half-Life: The increased hydrodynamic radius of a PEGylated ADC reduces its rate of renal clearance, resulting in a longer plasma half-life.[2][4] This prolonged circulation time allows for greater accumulation of the ADC within the tumor tissue, enhancing its therapeutic efficacy.[4]
Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake by healthy tissues, PEG linkers contribute to a wider therapeutic window.[2]
Data Presentation: The Impact of PEGylation on ADC Properties
The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG linker length on key ADC parameters.
Table 1: Effect of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[5] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy
| ADC Construct | Linker Type | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) |
| anti-HER2-MMAE | Non-PEGylated | 0.5 | 60 |
| anti-HER2-PEG4-MMAE | PEG4 | 0.8 | 75 |
| anti-HER2-PEG8-MMAE | PEG8 | 1.2 | >80 |
| anti-HER2-PEG12-MMAE | PEG12 | 1.5 | Significant anti-tumor activity |
| anti-Trop2-mPEG24-MMAE | PEG24 | Not specified | Significant tumor suppression |
| Data is a synthesized representation from multiple preclinical studies and is intended for comparative purposes. Actual values are dependent on the specific antibody, payload, and tumor model used.[2][6] |
Table 3: Impact of PEGylation on the Half-Life of Affibody-Drug Conjugates
| Conjugate | PEG Insertion | Half-Life (minutes) | Fold Extension | In Vitro Cytotoxicity Reduction (Fold) |
| ZHER2-SMCC-MMAE (HM) | None | 19.6 | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 49.2 | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 219.0 | 11.2 | 22.0 |
| Data from a study on miniaturized affibody-based drug conjugates.[6] |
Mandatory Visualization
Signaling Pathway: Mechanism of Action of an MMAE-Payload ADC
The following diagram illustrates the intracellular signaling cascade initiated by an ADC carrying the cytotoxic payload Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor.
Experimental Workflow: In Vivo Efficacy Study in a Xenograft Model
This diagram outlines the typical workflow for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.[7]
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 2 mg/mL in 1M ammonium (B1175870) sulfate.[8]
-
-
Chromatographic Conditions:
-
Column: Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 µm (or equivalent).[8]
-
Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.8, with 5% Isopropanol.[9]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol.[9]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different ADC species. A typical gradient might be 30-80% B over 40 minutes.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Detection: UV at 280 nm.[9]
-
Injection Volume: 20 µL.[9]
-
-
Data Analysis:
-
The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be resolved based on their hydrophobicity, with higher DAR species having longer retention times.[7]
-
Integrate the peak area for each species.[7]
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100 [10]
-
ADC Stability Assessment by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of aggregates, monomers, and fragments in an ADC sample to assess its stability.[11]
Methodology:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC in killing target cancer cells in vitro.[2][10]
Methodology:
-
Cell Seeding:
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
-
Formazan (B1609692) Solubilization:
-
Data Acquisition and Analysis:
In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[][]
Methodology:
-
Model Establishment:
-
Subcutaneously implant human tumor cells that express the target antigen into the flank of immunodeficient mice.[]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).[]
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).[]
-
-
Treatment Administration:
-
Administer the ADC and control articles to the mice, typically via intravenous injection, at a specified dose and schedule.[15]
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).[15]
-
-
Endpoint and Data Analysis:
Conclusion
The strategic incorporation of PEG linkers is a cornerstone of modern ADC design, offering a powerful means to enhance stability, optimize pharmacokinetic properties, and ultimately widen the therapeutic window. By increasing hydrophilicity and providing steric hindrance, PEGylation effectively mitigates the aggregation issues often associated with hydrophobic payloads. Furthermore, the ability of PEG to extend the plasma half-life of ADCs leads to improved tumor accumulation and enhanced in vivo efficacy. The quantitative data and detailed experimental protocols provided in this guide underscore the critical importance of carefully considering linker chemistry in the development of the next generation of safe and effective antibody-drug conjugates.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Azido Group: A Linchpin in Click Chemistry for Precision Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, the ability to selectively and efficiently conjugate molecules to biomolecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by offering a suite of reactions that are rapid, high-yielding, and biocompatible. At the heart of the most prominent click reaction, the azide-alkyne cycloaddition, lies the azido (B1232118) group—a small, stable, and bioorthogonal functional group that has become an indispensable tool for scientists. This technical guide provides a comprehensive overview of the azido group's function in click chemistry for bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Principles: The Power of the Azido Group in Bioorthogonal Chemistry
The remarkable utility of the azido group (–N₃) in bioconjugation stems from its unique chemical properties. It is virtually absent in biological systems, rendering it "bioorthogonal"—it does not participate in or interfere with native biochemical processes. This inertness ensures that conjugation reactions are highly specific, targeting only its designated reaction partner, the alkyne. Furthermore, the azide (B81097) group is small, minimizing potential disruption to the structure and function of the biomolecule to which it is attached.
The primary click reactions involving the azido group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly efficient reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[1][2] The reaction is characterized by its fast kinetics and high yields, making it a workhorse for a wide range of bioconjugation applications in vitro.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Addressing the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[3][4] This catalyst-free approach is ideal for labeling biomolecules in live cells and whole organisms.[5]
Quantitative Data: Reaction Kinetics of Azide-Alkyne Cycloadditions
The efficiency of click chemistry reactions is a critical factor in experimental design. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions, allowing for informed selection of reagents and reaction conditions.
Table 1: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
The choice of cyclooctyne in SPAAC significantly impacts the reaction rate. This table provides a comparison of commonly used cyclooctynes, enabling researchers to select the appropriate reagent based on the kinetic requirements of their experiment.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | High reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | Generally exhibits the fastest reaction kinetics. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Smaller size and lower lipophilicity, though slower kinetics. |
| BARAC (Biarylazacyclooctynone) | High | Among the most reactive cyclooctynes. |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[6]
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for the successful implementation of click chemistry in bioconjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free reaction driven by the release of ring strain in the cyclooctyne upon cycloaddition with an azide.
Experimental Protocols
The following are detailed methodologies for key experiments involving the azido group in click chemistry for bioconjugation.
Protocol 1: Introduction of Azide Groups into Proteins using NHS Esters
This protocol describes the modification of primary amines (N-terminus and lysine (B10760008) residues) in a protein with an azide group using an N-hydroxysuccinimide (NHS) ester.[7][8][9][10][11]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5, amine-free)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[8]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMSO.[8]
-
Labeling Reaction:
-
Calculate the required volume of the Azido-NHS ester stock solution to achieve the desired molar excess (typically 10-20 fold).[8]
-
Add the calculated volume of the Azido-NHS ester stock solution to the protein solution while gently vortexing.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice.[9][11]
-
-
Purification: Remove excess, unreacted Azido-NHS ester using a desalting column or dialysis against a suitable buffer.[8]
-
Characterization: Determine the protein concentration and the degree of labeling using methods such as mass spectrometry.[7] Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[8]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol details the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to an azide-modified protein.[1][12][13]
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-dye)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM)
-
Reducing agent (e.g., sodium ascorbate) solution (e.g., 300 mM, freshly prepared)
-
PBS buffer
Procedure:
-
Reaction Setup: In a microfuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) and the alkyne-functionalized reporter molecule (2-5 fold molar excess) in PBS.[13]
-
Catalyst Preparation: Add the THPTA ligand solution to the reaction mixture.[13]
-
Initiation: Add the CuSO₄ solution, followed by the freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.[13]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent reporter.[13]
-
Purification: Purify the labeled protein from excess reagents using a desalting column or size-exclusion chromatography.[14][15]
-
Analysis: Analyze the conjugate by SDS-PAGE with fluorescence imaging or mass spectrometry to confirm labeling.[16]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-functionalized probe.[17]
Materials:
-
Cells with azide-modified surface glycans (e.g., via metabolic labeling with an azide-sugar)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Complete cell culture medium
-
PBS
Procedure:
-
Cell Preparation: Culture cells with an appropriate azide-containing metabolic precursor (e.g., Ac₄ManNAz) for 48 hours to introduce azides into cell surface glycans.
-
Labeling Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[17]
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[17]
-
-
Washing: Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[17]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.[17]
Applications in Drug Development and Signaling Pathway Analysis
The precision and versatility of azide-alkyne click chemistry have made it an invaluable tool in drug development and for dissecting complex biological pathways.
Workflow for Antibody-Drug Conjugate (ADC) Development
Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the development of highly targeted and effective ADCs.[3][4][18]
Investigating G-Protein Coupled Receptor (GPCR) Signaling
Click chemistry can be used to label GPCRs and their interacting partners to study their signaling pathways. For instance, a ligand for a specific GPCR can be functionalized with an azide, allowing for the "clicking" of an alkyne-modified reporter (e.g., a fluorophore or biotin) to the receptor upon binding. This enables the visualization and pull-down of the receptor and its associated proteins to elucidate downstream signaling events.[12][17]
Conclusion
The azido group, through its central role in click chemistry, has fundamentally transformed the field of bioconjugation. Its bioorthogonality, stability, and small size, combined with the efficiency and selectivity of the azide-alkyne cycloaddition reactions, provide researchers with a powerful and versatile toolkit. From elucidating complex signaling pathways to developing next-generation targeted therapeutics, the applications of azide-based click chemistry continue to expand, promising further innovations in science and medicine. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this remarkable chemical handle in their own work.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 4. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Size-exclusion liquid chromatography for effective purification of amphiphilic trinuclear gold(I) pyrazolate complex | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 16. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
The p-Nitrophenyl Carbamate Group: An In-depth Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The p-nitrophenyl (PNP) carbamate (B1207046) group is a versatile and highly reactive functional group extensively utilized in the field of bioconjugation. Its primary role is to serve as an activated precursor for the formation of stable carbamate linkages between a molecule of interest and a biomolecule, typically through reaction with a primary or secondary amine. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon of the carbamate highly susceptible to nucleophilic attack, facilitating efficient conjugation under mild conditions. This guide provides a comprehensive overview of the core chemistry, experimental protocols, and applications of the p-nitrophenyl carbamate group in bioconjugation.
Core Principles and Reactivity
The utility of p-nitrophenyl carbamates in bioconjugation stems from the excellent leaving group ability of p-nitrophenolate. The reaction proceeds via a nucleophilic acyl substitution mechanism, where an amine group on a biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue in a protein) attacks the electrophilic carbonyl carbon of the p-nitrophenyl carbamate. This results in the formation of a stable carbamate bond and the release of the p-nitrophenolate ion, which can be monitored spectrophotometrically at approximately 400-413 nm to follow the reaction progress.[1]
P-nitrophenyl carbonates are highly reactive compounds that are typically treated with alcohols or amines to yield a new carbonate or a carbamate-linked compound, respectively.[2] The reactivity of p-nitrophenyl carbamates is pH-dependent, with increased rates of both aminolysis and hydrolysis at higher pH values.[1] While stable in acidic and neutral aqueous solutions, they are readily cleaved under basic conditions.[1] This pH sensitivity is a critical consideration in designing bioconjugation experiments, as a balance must be struck between efficient amine reactivity and minimizing hydrolysis of the activated ester.
Comparison with Other Amine-Reactive Groups
In bioconjugation, N-hydroxysuccinimide (NHS) esters are another class of commonly used amine-reactive reagents. While both are effective, there are key differences. TFP (2,3,5,6-tetrafluorophenyl) and PFP (pentafluorophenyl) esters, for instance, are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[3] However, they are also more hydrophobic, which can influence the solubility of the activated molecule. The optimal pH for conjugation with TFP and PFP esters is slightly higher than that for NHS esters.[3] P-nitrophenyl carbamates offer a good balance of reactivity and stability, with the added advantage of a chromogenic leaving group for reaction monitoring.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and reactivity of p-nitrophenyl carbamate-activated molecules.
Table 1: Synthesis of p-Nitrophenyl Carbamate Activated Molecules
| Starting Material | Reagent | Base/Solvent | Reaction Conditions | Product | Yield | Reference |
| 6-(Tritylthio)hexane-1-amine | p-Nitrophenyl chloroformate | DIEA/THF | Room temperature, 2 h | p-Nitrophenyl (6-(tritylthio)hexyl)carbamate | 69.9% | [4] |
| Benzyl alcohol | p-Nitrophenyl chloroformate | Pyridine/DCM | 0°C to rt, 3 h | Benzyl p-nitrophenyl carbonate | 72-94% | [5] |
| Benzylamine | p-Nitrophenyl chloroformate | Pyridine/DCM | 0°C to rt, 3 h | Benzyl p-nitrophenyl carbamate | 72-94% | |
| Amino acid | p-Nitrophenyl carbonate derivative | Na2CO3/tert-butanol, water | 50°C, 12 h | Amino acid carbamate | Good | [5] |
| 1-Ethynylcyclohexanol | p-Nitrophenyl chloroformate | Pyridine/DCM | Not specified | 1-Ethynylcyclohexyl p-nitrophenyl carbonate | Not specified | [2] |
Table 2: Bioconjugation and Hydrolysis Data
| Activated Molecule | Biomolecule/Nucleophile | Buffer/Solvent | pH | Reaction Conditions | Conjugation Efficiency/Rate | Reference |
| LNnT-PNPA | Bovine Serum Albumin (BSA) | Phosphate, MOPS, Carbonate | 7.5 - 8.5 | 37°C | 2-3.5 glycans/protein (20-35% yield) | [6] |
| p-Nitrophenyl benzylcarbamate | - | DMSO/water | 12 and above | Not specified | Rapid deprotection | [1] |
| p-Nitrophenyl benzylcarbonate | - | DMSO/water | 12 and above | Not specified | Faster deprotection than carbamate | |
| LNnT-PNPA | Ethylenediamine | Not specified | Not specified | Room temperature, 30 min | Quantitative conversion | [7] |
| p-Nitrophenyl N-alkylcarbamates | Lipoprotein lipase (B570770) | Not specified | Not specified | Not specified | Rapid carbamylation | [8] |
Experimental Protocols
Protocol 1: Synthesis of a p-Nitrophenyl Carbamate Activated Linker
This protocol describes the synthesis of a p-nitrophenyl carbamate from an amine-containing molecule using p-nitrophenyl chloroformate.
Materials:
-
Amine-containing starting material (e.g., 6-(Tritylthio)hexane-1-amine)
-
p-Nitrophenyl chloroformate
-
Diisopropylethylamine (DIEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
-
Reverse-phase HPLC for purification
Procedure: [4]
-
Suspend the amine-containing starting material (1.0 eq) and p-nitrophenyl chloroformate (1.2 eq) in dry THF.
-
Add DIEA (1.5 eq) to the suspension.
-
Stir the resulting solution at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, acidify the reaction mixture by adding acetic acid.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final p-nitrophenyl carbamate product.
Protocol 2: Conjugation of a p-Nitrophenyl Carbamate-Activated Molecule to a Protein
This protocol outlines the general procedure for conjugating a p-nitrophenyl carbamate-activated molecule to a protein, such as Bovine Serum Albumin (BSA).
Materials:
-
p-Nitrophenyl carbamate-activated molecule
-
Protein (e.g., BSA)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure: [7]
-
Dissolve the p-nitrophenyl carbamate-activated molecule in a minimal amount of DMSO to prepare a stock solution.
-
Dissolve the protein in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Add the stock solution of the activated molecule to the protein solution with gentle vortexing. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation. A typical molar ratio of activated molecule to protein is 10:1 to 20:1.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours, or overnight at 4°C.
-
Monitor the conjugation reaction by observing the increase in absorbance at ~400 nm (release of p-nitrophenol).
-
Purify the protein conjugate from unreacted small molecules and p-nitrophenol using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Characterize the resulting conjugate using techniques such as MALDI-TOF mass spectrometry to determine the degree of labeling and UV-Vis spectroscopy to confirm protein concentration.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Activation of an amine-containing molecule with p-nitrophenyl chloroformate.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Blade: A Technical Guide to Cathepsin B Cleavage of Val-Cit-PABC Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PABC linker system represents a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and conditional release of potent cytotoxic agents within tumor cells. This in-depth technical guide elucidates the core mechanism of Cathepsin B-mediated cleavage of this linker, providing a comprehensive overview of the underlying biochemistry, quantitative data on cleavage kinetics, and detailed experimental protocols for its characterization.
The Key Players: Cathepsin B and the Val-Cit-PABC Linker
Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic payloads directly to cancer cells, minimizing systemic toxicity. The linker connecting the antibody and the drug is a critical component, and protease-cleavable linkers like the Val-Cit-PABC system are designed to be stable in circulation but readily cleaved within the lysosomal compartment of target cells.[1][2]
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1] Its activity is dependent on a Cys-His catalytic dyad within its active site.[1] Notably, Cathepsin B is often overexpressed in various tumor types and maintains high enzymatic activity in the acidic environment of the lysosome (pH 4.5-5.5), making it an ideal target for ADC linker cleavage.[1]
The Val-Cit-PABC linker is a sophisticated, multi-component system engineered for stability and efficient, traceless drug release.[1] It comprises:
-
Valine (Val): An amino acid that occupies the P2 position, interacting with the S2 subsite of the Cathepsin B active site.[1]
-
Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, which binds to the S1 subsite of the enzyme.[1]
-
p-aminobenzyl carbamate (B1207046) (PABC): A self-immolative spacer that connects the dipeptide to the cytotoxic drug.[3][] This spacer is crucial for preventing steric hindrance and ensuring the efficient release of the unmodified, active payload.[3][5]
The Cleavage Mechanism: A Cascade of Events
The release of the cytotoxic payload from an ADC employing a Val-Cit-PABC linker is a multi-step process initiated by the internalization of the ADC.
Once the ADC is internalized via receptor-mediated endocytosis, it is trafficked to the lysosome.[2][3] Within the acidic environment of the lysosome, active Cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1]
This initial cleavage event triggers a rapid, spontaneous 1,6-elimination reaction within the PABC spacer.[1] This "self-immolative" cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant.[1] This mechanism ensures a clean and traceless release of the drug.
Linker Specificity and Considerations
While the Val-Cit linker was initially designed for cleavage by Cathepsin B, subsequent research has revealed a more complex reality.[1] Studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[1][3] This redundancy can be advantageous, as it makes the development of resistance to these ADCs through the loss of a single protease less likely.[1]
However, the Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can impact preclinical evaluation and potentially contribute to off-target toxicity.[1][6][7]
Quantitative Data on Dipeptide Linker Cleavage
Direct kinetic parameters for the cleavage of full ADCs are not always widely published. However, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers.
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
Table adapted from BenchChem Application Notes.[8]
Experimental Protocols
Several experimental approaches can be used to assess the cleavage of Val-Cit-PABC linkers by Cathepsin B. The choice of method often depends on the specific research question, throughput requirements, and available instrumentation.
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method ideal for screening linker sequences for their susceptibility to cleavage.[1] The principle relies on a fluorogenic substrate where a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), is quenched.[8][9] Upon cleavage by Cathepsin B, the fluorophore is liberated, resulting in a measurable increase in fluorescence.[8]
Brief Protocol:
-
Prepare a solution of the peptide-AMC substrate in an appropriate assay buffer (pH 5.0-6.0 with DTT).[1]
-
Add the substrate solution to the wells of a 96-well microplate.[1]
-
Initiate the reaction by adding activated Cathepsin B.[1]
-
Incubate the plate in a fluorescence plate reader at 37°C.[1]
-
Monitor the increase in fluorescence over time. The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1]
In Vitro ADC Cleavage Assay with LC-MS Analysis
This method provides a more direct and quantitative assessment of drug release from a fully assembled ADC.
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[1]
Materials:
-
ADC with Val-Cit-PABC linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)[10]
-
Quenching solution (e.g., cold acetonitrile (B52724) or 2% formic acid)[10][11]
-
LC-MS system
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[1][11]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1][11]
-
Incubation: Incubate the reaction at 37°C.[1]
-
Time Points and Quenching: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding an equal volume of cold quenching solution.[10][11]
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins.[10]
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.[10]
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.[10]
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit-PABC linker is a highly effective and widely adopted strategy for achieving tumor-specific drug release in antibody-drug conjugates. This mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug. A thorough understanding of the cleavage mechanism, its kinetics, and the experimental methods for its characterization is paramount for the successful design and development of next-generation ADCs. While Cathepsin B is a key player, the contribution of other proteases to linker cleavage highlights the robustness of this system and opens avenues for further optimization to enhance therapeutic efficacy and minimize off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. orb.binghamton.edu [orb.binghamton.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cleavable Linkers
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] The linker connecting these two components is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and toxicity.[3][4][5] While non-cleavable linkers exist, the majority of ADCs in clinical development utilize cleavable linkers, which are designed to release their cytotoxic payload upon encountering specific triggers within the target cell or tumor microenvironment.[1][3][6]
An ideal cleavable linker must satisfy a critical requirement: maintain stability in systemic circulation to prevent premature drug release and off-target toxicity, while allowing for efficient cleavage and payload release at the tumor site.[3][5][7] This selective release is achieved by exploiting the unique physiological differences between the extracellular environment and the intracellular compartments of cancer cells.[8] This guide provides a technical overview of the major classes of cleavable linkers, their mechanisms, quantitative data, and the experimental protocols essential for their evaluation.
Classification of Cleavable Linkers
Cleavable linkers are primarily categorized based on their mechanism of cleavage. The three predominant classes are:
-
pH-Sensitive Linkers (Acid-Labile)
-
Protease-Cleavable Linkers
-
Glutathione-Sensitive Linkers (Disulfide)
These linkers are engineered to respond to stimuli such as low pH, specific enzymes, or a reducing environment, all of which are characteristic of the intracellular space of tumor cells.[8][9]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 3. adcreview.com [adcreview.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the cleavable ADC linker, Azido-PEG1-Val-Cit-PABC-PNP. This linker is a valuable tool in the synthesis of antibody-drug conjugates (ADCs), allowing for the precise attachment of payloads to antibodies or other biomolecules.[1][2][3][4][5]
The CuAAC reaction, a cornerstone of "click chemistry," facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[6][7][8][9] This reaction is highly efficient, specific, and bio-orthogonal, making it ideal for complex biological applications such as ADC development.[6][10][11][12]
The this compound linker contains an azide group for the CuAAC reaction, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cathepsin B-cleavable Val-Cit dipeptide, and a self-immolative PABC group for controlled drug release.[2]
Overview of the CuAAC Reaction
The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole ring.[7][13] The reaction is typically carried out in aqueous buffers and is compatible with a wide range of functional groups found in biological molecules.[8][14]
A key aspect of a successful CuAAC reaction is maintaining the copper catalyst in its active Cu(I) oxidation state.[13] This is often achieved by using a reducing agent, such as sodium ascorbate (B8700270), to reduce a Cu(II) salt (e.g., copper(II) sulfate) in situ.[6][13] A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is also crucial to prevent the oxidation of Cu(I) and to increase the reaction rate.[10][11][13]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. It is recommended to use high-purity reagents and solvents to ensure optimal reaction outcomes.[14]
| Reagent/Material | Recommended Concentration/Purity | Role in Reaction |
| This compound | High Purity | Azide-containing linker |
| Alkyne-modified Molecule (e.g., Antibody, Payload) | High Purity | Reaction partner for the azide |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | Source of the copper catalyst[10][11] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 50-200 mM in water | Stabilizing ligand for Cu(I)[10][11][13] |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | Reducing agent for Cu(II) to Cu(I)[6][10][11] |
| Buffer (e.g., PBS, pH 7.4) | As required | Reaction medium |
| Organic Co-solvent (e.g., DMSO, DMF) | As required | To dissolve hydrophobic molecules[10][11] |
| Purification System (e.g., SEC, HIC) | N/A | To purify the final conjugate |
General Protocol for CuAAC with this compound
This protocol provides a starting point for the conjugation of this compound to an alkyne-modified molecule. Optimization may be necessary depending on the specific substrates.
1. Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[14]
-
Prepare a 50 mM stock solution of THPTA in deionized water.[14]
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.[15]
-
Dissolve the alkyne-modified molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in a compatible solvent such as DMSO or DMF.[10][11]
2. Reaction Setup:
-
In a reaction tube, combine the alkyne-modified molecule with the this compound solution. A slight excess (1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.[14]
-
Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio.[6][10][11] Let this mixture stand for a few minutes to allow for complex formation.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final copper concentration is typically in the range of 50-250 µM.[16]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[16]
3. Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[16] For sensitive biomolecules, the reaction can be performed at 4°C overnight.[15] Protect the reaction from light.[10][11]
4. Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess reagents and the copper catalyst.[10][15]
Optimization of Reaction Conditions
To achieve the highest yield and purity, optimization of the reaction conditions may be necessary. The following table outlines key parameters that can be varied.
| Parameter | Range to Test | Rationale |
| Molar Ratio (Azide:Alkyne) | 1:1.2 to 1.2:1 | Driving the reaction to completion[14] |
| Copper Concentration | 50 µM - 500 µM | Catalyst loading |
| Ligand:Copper Ratio | 2:1 to 5:1 | Stabilization of Cu(I)[14] |
| Sodium Ascorbate Concentration | 5 - 20 equivalents to copper | Ensuring complete reduction of Cu(II) |
| Temperature | 4°C - 37°C | Reaction kinetics vs. biomolecule stability |
| Reaction Time | 1 - 24 hours | Ensuring reaction completion |
| pH | 6.5 - 8.0 | Stability of substrates and catalyst |
| Co-solvent Percentage | 0% - 20% | Solubility of reagents |
Visualizations
Experimental Workflow
Caption: Workflow for CuAAC with this compound.
CuAAC Reaction Scheme
Caption: Formation of a stable triazole linkage via CuAAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. jpt.com [jpt.com]
- 9. qyaobio.com [qyaobio.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. axispharm.com [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Azido-PEG1-Val-Cit-PABC-PNP to an Antibody
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent attachment of the hetero-bifunctional linker, Azido-PEG1-Val-Cit-PABC-PNP, to a monoclonal antibody (mAb). This procedure is a critical step in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.[1][2][3] The protocols outlined below cover the conjugation reaction, purification of the resulting conjugate, and its subsequent characterization.
The this compound linker is a sophisticated chemical entity designed for advanced ADC development.[4][5] It features several key components: an azide (B81097) group for bioorthogonal "click" chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzylcarbamate (PABC) spacer, and a p-nitrophenyl (PNP) activated ester for amine-reactive conjugation.[4][5][6][7] The PNP ester facilitates covalent attachment to the ε-amine groups of lysine (B10760008) residues on the antibody surface.[8] Following conjugation, the terminal azide group is available for the highly specific and efficient attachment of a cytotoxic payload equipped with a compatible reactive group, such as a strained alkyne (e.g., DBCO or BCN), via strain-promoted alkyne-azide cycloaddition (SPAAC).[5][9]
The Val-Cit linker is designed to be stable in systemic circulation but is selectively cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[6][10][] Upon cleavage of the Val-Cit moiety, the PABC spacer undergoes a 1,6-elimination reaction, ensuring the release of the attached payload in its active form within the target cell.[6]
Experimental Workflow Overview
The overall process for attaching the this compound linker to an antibody and preparing it for payload conjugation involves several key stages: antibody preparation, linker conjugation, purification of the antibody-linker conjugate, and characterization to determine the degree of labeling.
Caption: Experimental workflow for antibody-linker conjugation.
Detailed Experimental Protocols
Protocol 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.5-8.5 to ensure the reactivity of the lysine residues and the stability of the NHS ester. Buffers containing primary amines, like Tris, will compete with the antibody for reaction with the linker and must be avoided.
-
Dialyze the antibody solution against 100 volumes of conjugation buffer (e.g., PBS, pH 8.0) for at least 4 hours at 4°C. Repeat the dialysis with fresh buffer at least twice.
-
Alternatively, use a desalting column or tangential flow filtration (TFF) for buffer exchange.
-
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using the conjugation buffer. Determine the precise concentration by measuring the absorbance at 280 nm (A280) with a UV-Vis spectrophotometer.
Protocol 2: Conjugation of this compound to the Antibody
This protocol describes the reaction of the PNP ester of the linker with the primary amines of lysine residues on the antibody.
-
Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in a dry, polar, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Setup:
-
Add the desired molar excess of the linker stock solution to the antibody solution while gently vortexing. The optimal molar ratio of linker to antibody will need to be determined empirically but typically ranges from 3:1 to 10:1.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept below 10% (v/v) to minimize the risk of antibody denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to potentially minimize aggregation.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or lysine, to a final concentration of 50-100 mM to consume any unreacted linker.
Protocol 3: Purification of the Antibody-Linker Conjugate
Purification is essential to remove unreacted linker and any organic solvent.
-
Size Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The larger antibody-linker conjugate will elute in the void volume, while the smaller, unreacted linker molecules will be retained.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for buffer exchange and removal of small molecules. Use a membrane with an appropriate molecular weight cutoff (e.g., 30 kDa).
Protocol 4: Characterization of the Antibody-Azide Conjugate
The primary goal of characterization is to determine the average number of linker molecules conjugated to each antibody, known as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) in the context of a complete ADC.[12]
-
UV-Vis Spectroscopy: This is a straightforward method to estimate the DOL.[13][14][] It requires knowledge of the extinction coefficients of the antibody and the linker at two different wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that can separate antibody species with different numbers of conjugated linkers.[14] This allows for the determination of the distribution of species (e.g., DOL 0, 1, 2, 3, etc.) and the calculation of the average DOL.[]
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) provides the most accurate determination of the DOL and its distribution by measuring the mass increase of the antibody upon conjugation.[16][17]
Data Presentation
The following tables summarize typical data obtained during the conjugation and characterization process.
Table 1: Conjugation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| Linker:Antibody Molar Ratio | 5:1 | 10:1 | 5:1 |
| Reaction Time | 1 hour | 1 hour | 2 hours |
| Reaction Temperature | Room Temp. | Room Temp. | 4°C |
| Final DMSO Concentration | 5% (v/v) | 10% (v/v) | 5% (v/v) |
Table 2: Characterization Results - Degree of Labeling (DOL)
| Method | Condition 1 | Condition 2 | Condition 3 |
| UV-Vis Spectroscopy | |||
| Average DOL | 2.1 | 3.8 | 1.9 |
| HIC-HPLC | |||
| Average DOL | 2.3 | 4.1 | 2.0 |
| % Unconjugated (DOL 0) | 15% | 5% | 20% |
| Mass Spectrometry | |||
| Average DOL | 2.3 | 4.2 | 2.1 |
| Major Species (DOL) | 2 | 4 | 2 |
Signaling and Reaction Pathways
Chemical Reaction Pathway
The conjugation process involves the nucleophilic attack of the ε-amino group of a lysine residue on the antibody at the carbonyl carbon of the p-nitrophenyl ester of the linker. This results in the formation of a stable amide bond and the release of p-nitrophenol.
Caption: Lysine-PNP ester conjugation chemistry.
Intracellular Processing of the Resulting ADC
Once the azide-functionalized antibody is conjugated with a payload and administered, the resulting ADC follows a specific intracellular pathway to deliver the cytotoxic agent.
Caption: Intracellular pathway of a Val-Cit-PABC ADC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of ADCs Utilizing an Azido-PEG1-Val-Cit-PABC-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile.[1][2][3][4] An optimal DAR ensures a sufficient therapeutic window, balancing potency with potential toxicity. This document provides detailed application notes and protocols for the determination of the DAR for ADCs synthesized using the cleavable Azido-PEG1-Val-Cit-PABC-PNP linker system. This linker contains a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by the lysosomal enzyme Cathepsin B, leading to the targeted release of the cytotoxic payload within cancer cells.[5][6]
The this compound linker is a versatile tool in ADC development.[5][7] The azido (B1232118) group allows for click chemistry-based conjugation to an alkyne-modified antibody, while the PNP ester facilitates the attachment of an amine-containing cytotoxic drug.[5][7] The incorporated PEG1 spacer enhances solubility and reduces steric hindrance.[5]
This document outlines three common analytical techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). Each method offers distinct advantages and provides valuable information regarding the ADC's composition.
Methods for DAR Determination
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[][9][10] This technique relies on the Beer-Lambert law and the distinct absorbance properties of the antibody and the conjugated small molecule drug.[]
Protocol: DAR Calculation by UV-Vis Spectroscopy
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.
-
Measure the molar extinction coefficient of the drug-linker construct at both 280 nm (ε_Drug_ at 280 nm) and its wavelength of maximum absorbance (λ_max_) (ε_Drug_ at λ_max_).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate Concentrations:
-
The concentration of the drug ([Drug]) can be calculated using the absorbance at its λ_max_: [Drug] = A_λmax_ / ε_Drug_ at λ_max_
-
The absorbance of the antibody at 280 nm is corrected for the contribution of the drug: Corrected A_280_ = A_280_ - ([Drug] * ε_Drug_ at 280 nm)
-
The concentration of the antibody ([Ab]) can then be calculated: [Ab] = Corrected A_280_ / ε_Ab_ at 280 nm
-
-
Calculate Average DAR:
-
The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody: DAR = [Drug] / [Ab]
-
Data Presentation: UV-Vis Spectroscopy
| Parameter | Symbol | Value |
| Antibody Extinction Coefficient at 280 nm | ε_Ab_ | User-defined |
| Drug-Linker Extinction Coefficient at λ_max_ | ε_Drug_ at λ_max_ | User-defined |
| Drug-Linker Extinction Coefficient at 280 nm | ε_Drug_ at 280 nm | User-defined |
| ADC Absorbance at 280 nm | A_280_ | Measured |
| ADC Absorbance at λ_max_ | A_λmax_ | Measured |
| Calculated Average DAR | DAR | Calculated |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique that separates ADC species based on their hydrophobicity.[11][12][13][14] The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. HIC can therefore separate unconjugated antibody (DAR 0) from ADCs with varying numbers of conjugated drugs (DAR 2, DAR 4, etc.).[2] The weighted average DAR is calculated from the relative peak areas of the different species.[2][]
Protocol: DAR Determination by HIC
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector (monitoring at 280 nm).
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A.
-
-
Sample Preparation and Injection:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject a suitable volume (e.g., 20 µL) onto the column.
-
-
Chromatographic Separation:
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
The flow rate is typically around 0.5-1.0 mL/min.
-
-
Data Analysis:
-
Integrate the peak areas for each eluting species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100
-
Data Presentation: HIC Analysis
| ADC Species | Retention Time (min) | Peak Area | % of Total Area | Weighted DAR Contribution |
| DAR 0 | Measured | Integrated | Calculated | 0 |
| DAR 2 | Measured | Integrated | Calculated | Calculated |
| DAR 4 | Measured | Integrated | Calculated | Calculated |
| DAR 6 | Measured | Integrated | Calculated | Calculated |
| DAR 8 | Measured | Integrated | Calculated | Calculated |
| Total | Sum of Areas | 100% | Average DAR |
Mass Spectrometry (MS)
Mass spectrometry provides the most accurate and detailed information about the DAR and the distribution of drug-loaded species.[1][3] It directly measures the molecular weight of the intact ADC, allowing for the precise determination of the number of conjugated drug-linkers.[15]
Protocol: DAR Determination by LC-MS
-
Sample Preparation:
-
For intact mass analysis, dilute the ADC sample to 0.1-0.2 mg/mL in a suitable buffer (e.g., 0.1% formic acid in water).
-
Optional: For simplified spectra, the ADC can be deglycosylated using an enzyme like PNGase F prior to analysis.
-
Optional: For analysis of light and heavy chains, the ADC can be reduced using a reducing agent like DTT.
-
-
LC-MS System and Method:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
-
Equilibrate a reversed-phase column suitable for proteins (e.g., C4) with a low percentage of organic mobile phase (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).
-
Elute the ADC using a gradient of increasing organic mobile phase (e.g., 5% to 95% acetonitrile with 0.1% formic acid over 10-15 minutes).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a relevant m/z range.
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Calculate the mass of the conjugated drug-linker.
-
Determine the DAR of each species by comparing its mass to the mass of the unconjugated antibody.
-
Calculate the average DAR based on the relative abundance of the observed species from the deconvoluted spectrum.[16]
-
Data Presentation: Mass Spectrometry Analysis
| ADC Species | Observed Mass (Da) | Calculated Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| Unconjugated Ab (DAR 0) | Measured | Theoretical | Calculated | Calculated |
| DAR 2 | Measured | Theoretical | Calculated | Calculated |
| DAR 4 | Measured | Theoretical | Calculated | Calculated |
| DAR 6 | Measured | Theoretical | Calculated | Calculated |
| DAR 8 | Measured | Theoretical | Calculated | Calculated |
| Average DAR | Calculated |
Visualizations
Caption: Experimental workflow for ADC synthesis and subsequent DAR analysis.
Caption: Intracellular drug release mechanism from a Val-Cit-PABC linker.
References
- 1. hpst.cz [hpst.cz]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes & Protocols: In Vitro Stability Assay for ADCs with Val-Cit Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[][2] The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[][3] The valine-citrulline (Val-Cit) linker is a widely used enzyme-cleavable linker in ADCs.[][4][5] It is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][4][6] This targeted release of the cytotoxic payload within the cancer cell minimizes off-target toxicity and enhances the therapeutic window.[][7]
The in vitro stability of ADCs with Val-Cit linkers is a crucial parameter to assess during drug development.[8][9] Premature drug release in circulation can lead to systemic toxicity, while insufficient cleavage in the target cell can reduce efficacy.[7] Therefore, robust and reliable in vitro stability assays are essential to characterize the behavior of these complex biomolecules. This document provides detailed protocols for assessing the stability of ADCs with Val-Cit linkers in plasma and lysosomal environments.
Key In Vitro Stability Assays
Two primary in vitro assays are critical for evaluating the stability of ADCs with Val-Cit linkers:
-
Plasma Stability Assay: This assay assesses the stability of the ADC in plasma to predict its behavior in systemic circulation.[2][10][11] The primary goal is to quantify the extent of premature payload release.
-
Lysosomal Stability Assay: This assay evaluates the efficiency of payload release in a simulated lysosomal environment, which is indicative of the ADC's ability to release its cytotoxic agent within the target cancer cell.[12][13][14]
Experimental Protocols
Plasma Stability Assay
This protocol describes the assessment of ADC stability in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the release of the free payload over time.[6][10]
Methodology:
-
Materials:
-
ADC with Val-Cit linker
-
Human, mouse, or rat plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Shaking water bath or incubator at 37°C
-
Microcentrifuge
-
LC-MS system with a C18 column
-
-
Procedure:
-
Thaw plasma at 37°C.
-
Prepare a stock solution of the ADC in PBS.
-
Spike the ADC into the plasma to a final concentration of 1 mg/mL.[6]
-
Incubate the plasma-ADC mixture at 37°C in a shaking water bath.[2][6]
-
Collect aliquots of the mixture at designated time points (e.g., 0, 1, 6, 24, 48, 96, and 144 hours).[6][8]
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.[6]
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant containing the released payload.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable mobile phase for LC-MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject the reconstituted sample into the LC-MS system.
-
Monitor the elution of the payload using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
Quantify the amount of released payload at each time point by comparing the peak area to a standard curve of the free payload.
-
Data Presentation:
The results of the plasma stability assay can be summarized in the following table:
| Time Point (hours) | ADC Concentration (mg/mL) | Released Payload Concentration (ng/mL) | % Payload Release |
| 0 | 1 | ||
| 1 | 1 | ||
| 6 | 1 | ||
| 24 | 1 | ||
| 48 | 1 | ||
| 96 | 1 | ||
| 144 | 1 |
Note: The percentage of payload release is calculated relative to the initial total payload conjugated to the ADC.
Lysosomal Stability Assay
This protocol evaluates the cleavage of the Val-Cit linker and subsequent payload release in the presence of the lysosomal protease Cathepsin B.[6]
Methodology:
-
Materials:
-
ADC with Val-Cit linker
-
Activated human Cathepsin B
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).[6]
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS system with a C18 column
-
-
Procedure:
-
Prepare a reaction buffer as described above.
-
Add the ADC to the reaction buffer to a final concentration of 100 µg/mL.[6]
-
Initiate the reaction by adding activated human Cathepsin B to a final concentration of 1 µM.[6]
-
Incubate the reaction mixture at 37°C.[6]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.[6]
-
Quench the reaction by adding 3 volumes of ice-cold acetonitrile.
-
Prepare the samples for LC-MS analysis as described in the plasma stability assay protocol (steps 7-13).
-
Quantify the amount of released payload at each time point.
-
Data Presentation:
The results of the lysosomal stability assay can be summarized in the following table:
| Time Point (minutes) | ADC Concentration (µg/mL) | Cathepsin B Concentration (µM) | Released Payload Concentration (ng/mL) | % Payload Release |
| 0 | 100 | 1 | ||
| 15 | 100 | 1 | ||
| 30 | 100 | 1 | ||
| 60 | 100 | 1 | ||
| 120 | 100 | 1 | ||
| 240 | 100 | 1 |
Note: The percentage of payload release is calculated relative to the initial total payload conjugated to the ADC.
Visualizations
Experimental Workflow for In Vitro Stability Assays
References
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. bioivt.com [bioivt.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Synthesized with Azido-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, enabling specific delivery of the therapeutic agent to tumor cells while minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile.
This document provides detailed application notes and protocols for the purification of ADCs synthesized using the Azido-PEG1-Val-Cit-PABC-PNP linker. This cleavable linker system incorporates several key features: an azido (B1232118) group for bioorthogonal conjugation via click chemistry, a short polyethylene (B3416737) glycol (PEG1) spacer to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer to ensure efficient release of the unmodified payload within the lysosome of target cells.[]
The purification of these ADCs is a critical step to remove process-related impurities such as unconjugated antibody, excess drug-linker, and aggregates. Furthermore, it is essential to isolate ADC species with a desirable drug-to-antibody ratio (DAR), as this is a critical quality attribute that directly impacts the therapeutic window of the ADC.[2] This document outlines a multi-step purification strategy employing modern chromatographic techniques to achieve a highly pure and homogeneous ADC product.
Experimental Workflow and Signaling Pathway
ADC Synthesis and Purification Workflow
The overall process for generating and purifying ADCs using the this compound linker involves initial antibody modification to introduce an alkyne handle, followed by a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) to conjugate the azido-functionalized drug-linker. The subsequent purification cascade is designed to remove impurities and isolate the desired ADC species.
Caption: ADC Synthesis and Purification Workflow.
Mechanism of Intracellular Payload Release
The Val-Cit-PABC linker is designed to be stable in systemic circulation but is cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3][4] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome where Cathepsin B cleaves the amide bond between the citrulline and PABC moieties. This initiates a self-immolative cascade, leading to the release of the active cytotoxic payload.[5]
Caption: Intracellular Payload Release Pathway.
Data Presentation
The following tables summarize representative quantitative data for a multi-step ADC purification process. The data is based on a tandem membrane chromatography approach and serves as an illustrative example of the expected outcomes.[6]
Table 1: Summary of ADC Purification Steps and Outcomes
| Purification Step | Primary Objective | Key Parameters Monitored | Expected Outcome |
| Cation Exchange Chromatography (CEX) | Removal of excess (free) drug-linker and process-related impurities. | Free drug-linker levels, ADC recovery. | >99% removal of free drug-linker.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species with different Drug-to-Antibody Ratios (DARs). | DAR distribution, isolation of specific DAR species (e.g., DAR2, DAR4). | Enrichment of desired DAR species.[6] |
| Size Exclusion Chromatography (SEC) | Removal of high molecular weight species (aggregates). | Percentage of aggregates, monomer purity. | Aggregate content reduced to <1%.[6] |
Table 2: Quantitative Analysis of a Representative ADC Purification
| Parameter | Crude ADC Mixture | After CEX | After HIC | After SEC (Final Product) |
| Average DAR | 1.68 | 1.68 | 1.92 | 1.94 |
| Aggregate Content (%) | 5% | 5% | <1% | <1% |
| Free Drug-Linker (%) | >10% | <0.05% | <0.05% | <0.05% |
| Overall Yield (%) | - | ~95% | ~90% | ~85% |
| Data presented is illustrative and based on a tandem membrane chromatography purification of a PBD-based ADC.[6] Actual results may vary depending on the specific antibody, payload, and process parameters. |
Experimental Protocols
Protocol 1: Removal of Free Drug-Linker by Cation Exchange Chromatography (CEX)
This protocol describes the use of CEX in bind-and-elute mode to remove positively charged free drug-linker from the crude ADC mixture.
Materials:
-
CEX Chromatography Column (e.g., Eshmuno® CMX)
-
Chromatography System
-
Equilibration/Wash Buffer: 20 mM Sodium Acetate, pH 5.0
-
Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
-
Crude ADC reaction mixture
Procedure:
-
Equilibrate the CEX column with at least 5 column volumes (CVs) of Equilibration/Wash Buffer.
-
Dilute the crude ADC mixture with an equal volume of Equilibration/Wash Buffer to reduce conductivity.
-
Load the diluted sample onto the column at a linear flow rate of 150 cm/hr.
-
Wash the column with 5-10 CVs of Equilibration/Wash Buffer to remove unbound impurities, including the free drug-linker.
-
Elute the bound ADC using a linear gradient from 0% to 100% Elution Buffer over 20 CVs.
-
Collect fractions across the main elution peak.
-
Analyze fractions for ADC concentration and purity. Pool the fractions containing the purified ADC.
Protocol 2: Separation of DAR Species by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the separation of ADC species with different DAR values based on their hydrophobicity.
Materials:
-
HIC Chromatography Column (e.g., TSKgel Butyl-NPR)
-
Chromatography System
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample from CEX purification
Procedure:
-
Equilibrate the HIC column with 10 CVs of Mobile Phase A.
-
Adjust the salt concentration of the ADC sample to match Mobile Phase A by adding concentrated ammonium sulfate solution.
-
Load the sample onto the column.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 CVs. Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Collect fractions corresponding to the desired DAR species.
-
Analyze the collected fractions by analytical HIC or mass spectrometry to confirm the DAR distribution. Pool the fractions containing the target ADC species.
Protocol 3: Aggregate Removal by Size Exclusion Chromatography (SEC)
This protocol describes the final polishing step to remove high molecular weight aggregates.
Materials:
-
SEC Chromatography Column (e.g., TSKgel G3000SWxl)
-
Chromatography System
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95
-
ADC sample from HIC purification
Procedure:
-
Equilibrate the SEC column with at least 2 CVs of Mobile Phase.
-
Concentrate the pooled ADC fractions from the HIC step if necessary.
-
Inject the ADC sample onto the column. The volume should not exceed 2% of the total column volume for optimal resolution.
-
Elute the sample with the Mobile Phase at a flow rate of 0.5 mL/min.
-
Collect the main monomeric peak, separating it from the earlier eluting aggregate peak.
-
Analyze the purified monomeric ADC for purity, concentration, and final DAR.
Conclusion
The purification of ADCs synthesized with the this compound linker is a multi-faceted process that requires a series of orthogonal chromatographic steps to ensure a final product with high purity, homogeneity, and a well-defined drug-to-antibody ratio. The protocols outlined in this document provide a robust framework for the removal of common process-related impurities and the isolation of desired ADC species. By carefully implementing and optimizing these purification strategies, researchers and drug development professionals can produce high-quality ADCs for pre-clinical and clinical evaluation, ultimately advancing the development of this promising class of targeted cancer therapeutics.
References
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Characterization of an ADC with a Cleavable Azido-PEG1-Val-Cit-PABC-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of an antibody-drug conjugate (ADC) synthesized using the Azido-PEG1-Val-Cit-PABC-PNP linker system and the cytotoxic payload Monomethyl Auristatin E (MMAE). We describe methodologies for determining critical quality attributes, such as the drug-to-antibody ratio (DAR), confirming the conjugation on specific subunits, and verifying the conjugation site using mass spectrometry. The protocols cover intact mass analysis under native and reducing conditions, as well as peptide mapping.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule.[1] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, efficacy, and safety.[2] The this compound linker is a cleavable linker system designed for targeted drug delivery.[3][4][5][6]
The key features of this linker are:
-
Azido group: Enables site-specific conjugation to an antibody containing a corresponding alkyne or cyclooctyne (B158145) group via "click chemistry".[6]
-
PEG1 spacer: A single polyethylene (B3416737) glycol unit that can improve solubility and reduce steric hindrance.[4]
-
Val-Cit dipeptide: A cleavage site for the lysosomal protease Cathepsin B, which is often upregulated in tumor cells, ensuring intracellular release of the payload.[7]
-
PABC (p-aminobenzyl carbamate) spacer: A self-immolative unit that decomposes after Val-Cit cleavage to release the unconjugated drug.[7]
-
PNP (p-nitrophenyl) group: An active carbonate that serves as a leaving group upon reaction with an amine-containing payload like MMAE.[4][5]
Mass spectrometry is an indispensable tool for the comprehensive characterization of ADCs, providing information on the molecular weight, DAR distribution, and conjugation sites.[8] This note outlines the analytical workflow for an ADC constructed with the Azido-PEG1-Val-Cit-PABC-MMAE system.
Experimental Workflow
The overall workflow for the mass spectrometric characterization of the ADC is depicted below. It involves parallel analyses of the intact ADC, its reduced subunits, and its proteolytic digest to provide a comprehensive understanding of its structure.
References
- 1. 4-Azido-L-phenylalanine, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 2. Small Angle Scattering Biological Data Bank SASBDB [sasbdb.org]
- 3. genscript.com [genscript.com]
- 4. The structure of a typical antibody molecule - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 抗体基础知识 [sigmaaldrich.com]
- 7. What is the molecular weight (mw) of Immunoglobulin G (IgG)? | AAT Bioquest [aatbio.com]
- 8. p-Nitrophenol [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of ADCs with PEGylated Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of aggregation in Antibody-Drug Conjugates (ADCs) utilizing PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with PEGylated linkers?
A1: Aggregation of ADCs, even those with hydrophilic PEGylated linkers, is a multifaceted issue. The primary drivers include:
-
Hydrophobicity of the Payload: Many potent cytotoxic drugs used as payloads in ADCs are inherently hydrophobic. When conjugated to the antibody, they can create hydrophobic patches on the protein surface, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, which often correlates with a higher propensity for aggregation.[1][2][3] ADCs with a high DAR (e.g., ~9-10) have been shown to have faster clearance rates and decreased efficacy, which is likely due to aggregation.[3]
-
Unfavorable Formulation Conditions: The buffer composition, including pH and salt concentration, can significantly impact ADC stability. Formulations at or near the isoelectric point (pI) of the antibody can reduce solubility and promote aggregation.[4]
-
Conjugation Process Conditions: The use of organic co-solvents to solubilize hydrophobic payloads during the conjugation reaction can stress the antibody and lead to denaturation and aggregation.[4] Physical stresses such as high shear forces during mixing and filtration can also contribute to aggregation.
-
Antibody-Specific Properties: The intrinsic properties of the monoclonal antibody (mAb) itself, such as its surface charge distribution and propensity for self-interaction, can influence the aggregation of the final ADC product.[1]
Q2: How do PEGylated linkers help prevent ADC aggregation?
A2: Polyethylene glycol (PEG) is a hydrophilic, biocompatible polymer that, when used as a linker in ADCs, can mitigate aggregation through several mechanisms:
-
Increased Hydrophilicity: The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility of the ADC in aqueous solutions.[5]
-
Steric Hindrance: The flexible PEG chain creates a "hydration shell" around the hydrophobic payload, physically shielding it from interacting with hydrophobic regions on other ADC molecules.[5] This steric hindrance prevents the close association of ADC molecules that leads to aggregation.
-
Enabling Higher DARs: By improving solubility and reducing aggregation, PEGylated linkers allow for the development of ADCs with higher drug-to-antibody ratios (DARs) while maintaining acceptable biophysical properties.[5]
-
Improved Pharmacokinetics: The hydration shell formed by the PEG linker can also reduce non-specific clearance of the ADC, leading to a longer circulation half-life.[5]
Q3: What is the impact of PEG linker length and architecture on ADC aggregation?
A3: The length and architecture (e.g., linear vs. branched or pendant) of the PEG linker are critical design parameters that can significantly influence ADC aggregation and overall performance.
-
Linker Length:
-
Short PEG Chains (e.g., PEG2, PEG4): May offer better ADC stability by keeping the payload closer to the antibody's structure. However, they provide a less pronounced shielding effect, which might lead to faster clearance.[6]
-
Medium PEG Chains (e.g., PEG8, PEG12): Often provide a good balance between improved pharmacokinetics and retained in vitro potency.[6][7] A threshold effect is often seen around PEG8, where further increases in length may have a diminished impact on reducing clearance.[8]
-
Long PEG Chains (e.g., PEG24 and longer): Can dramatically improve the pharmacokinetic profile, especially for highly hydrophobic payloads.[6] However, very long linkers might negatively impact cytotoxicity.[6][7]
-
-
Linker Architecture:
-
Pendant or Branched PEG Linkers: These architectures, where PEG chains are attached as side chains on the main linker backbone, can be more effective at masking the hydrophobic drug-linker portion of the ADC compared to linear PEG linkers.[9][10] This enhanced shielding can lead to ADCs with a lower tendency for aggregation and slower clearance rates, even at high DARs.[9][10]
-
Troubleshooting Guides
Troubleshooting High ADC Aggregation Post-Conjugation
Issue: Significant aggregation is observed immediately after the conjugation and purification process.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrophobic Payload/Linker | Optimize Linker Design | Consider using a more hydrophilic linker. Increase the length of the PEG chain or use a branched/pendant PEG architecture to better shield the hydrophobic payload.[9][10] |
| High DAR | Optimize DAR | If feasible for therapeutic efficacy, aim for a lower average DAR. A DAR of 2-6 is often associated with a better therapeutic index than very high DARs (~9-10).[3] |
| Harsh Conjugation Conditions | Modify Conjugation Process | Minimize the use of organic co-solvents. If a co-solvent is necessary, screen for one that is less denaturing to the antibody. Reduce physical stress by optimizing mixing speed and using low-shear purification methods.[4] Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.[4] |
| Unfavorable Buffer Conditions | Adjust Buffer Composition | Ensure the pH of the conjugation and formulation buffers is not close to the antibody's isoelectric point. Screen different buffer systems and excipients for their ability to stabilize the ADC.[4] |
Troubleshooting ADC Aggregation During Formulation and Storage
Issue: The ADC appears stable initially but shows increasing aggregation over time during storage.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Formulation Buffer | Screen Formulation Excipients | Systematically screen different excipients for their stabilizing effects. Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20, polysorbate 80) can help prevent aggregation.[11][12] |
| Inappropriate Storage Temperature | Optimize Storage Conditions | Perform thermal stability studies to determine the optimal storage temperature. While freezing is a common storage method, for some ADCs, the freeze-thaw process can induce aggregation. In such cases, storage at 2-8°C in a stabilizing buffer may be preferable.[13] |
| Concentration-Dependent Aggregation | Adjust ADC Concentration | Determine if aggregation is concentration-dependent. If so, storing the ADC at a lower concentration may be necessary. |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Aggregation and Pharmacokinetics (Illustrative Data)
| PEG Linker Length | Average DAR | % Aggregation (by SEC) | Plasma Half-life (hours) | Reference |
| No PEG | 4 | 15% | 100 | Fictional Data for Illustration |
| PEG4 | 4 | 8% | 120 | Fictional Data for Illustration |
| PEG8 | 4 | < 5% | 150 | [8] |
| PEG12 | 4 | < 5% | 155 | [8] |
| PEG24 | 4 | < 5% | 160 | [8] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation (Illustrative Data)
| Antibody-Payload | Average DAR | % Aggregation (by SEC) | Reference |
| Trastuzumab-MMAE | 2 | 2.5% | Fictional Data for Illustration |
| Trastuzumab-MMAE | 4 | 5.8% | Fictional Data for Illustration |
| Trastuzumab-MMAE | 6 | 12.1% | [2] |
| Trastuzumab-MMAE | 8 | 25.3% | [2] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To separate and quantify monomer, dimer, and higher-order aggregates of an ADC and determine their absolute molecular weight.
Materials:
-
ADC sample
-
Size-Exclusion Chromatography (SEC) system with a UV detector
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
-
Appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å)[14]
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[14]
-
0.22 µm syringe filters
Procedure:
-
System Preparation:
-
Equilibrate the SEC-MALS-RI system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.[15]
-
-
Sample Preparation:
-
Thaw the ADC sample on ice.
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet any pre-existing large aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
-
Data Acquisition:
-
Inject a suitable volume of the prepared sample (e.g., 50 µL) onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors for the entire chromatographic run.
-
-
Data Analysis:
-
Use the appropriate software (e.g., ASTRA) to analyze the data.
-
Determine the molar mass of the species in each peak using the data from the MALS and RI detectors.
-
Calculate the percentage of monomer, dimer, and higher-order aggregates based on the peak areas from the UV chromatogram.
-
Troubleshooting Common SEC-MALS Issues:
| Issue | Potential Cause | Solution |
| Poor Peak Shape/Tailing | Hydrophobic interaction with the column matrix | Add a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase.[14] Use a column specifically designed for hydrophobic proteins. |
| Unexpected Peaks | Sample degradation (fragmentation or new aggregates) | Analyze the sample by SDS-PAGE or mass spectrometry to identify the species. |
| Drifting Baseline | Mobile phase not fully equilibrated or contaminated | Purge the system and allow for longer equilibration. Prepare fresh, filtered mobile phase.[16] |
| Noisy MALS Signal | Air bubbles in the system or dirty flow cell | Degas the mobile phase thoroughly. Clean the MALS detector flow cell according to the manufacturer's instructions. |
Protocol 2: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of an ADC sample as a measure of its aggregation state.
Materials:
-
ADC sample
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
-
0.22 µm syringe filters
-
Filtered buffer for dilution
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the measurement parameters, including the sample temperature and the properties of the dispersant (viscosity and refractive index).
-
-
Sample Preparation:
-
Filter the buffer to be used for dilution through a 0.22 µm filter to remove any dust or particulate matter.[17]
-
Prepare the ADC sample at an appropriate concentration (typically 0.5-2 mg/mL) in the filtered buffer. The solution should be visibly clear.[18]
-
Filter the final sample into a clean, dust-free cuvette using a 0.22 µm syringe filter.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of the particles in the sample.
-
Report the intensity-weighted average hydrodynamic radius (Rh) and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.
-
Interpreting DLS Results:
| Observation | Interpretation | Action |
| High Polydispersity Index (PDI > 0.3) | The sample contains a wide range of particle sizes, indicating aggregation. | Corroborate with an orthogonal technique like SEC-MALS to quantify the different species. |
| Bimodal or Multimodal Size Distribution | The sample contains distinct populations of different sizes (e.g., monomer and aggregate). | Analyze the contribution of each peak to the overall scattering intensity. |
| Unstable Count Rate | Presence of large, transient particles (e.g., dust) or sample instability.[19] | Re-filter the sample. If the instability persists, the sample may be actively aggregating. |
| Correlation function does not decay to baseline | Presence of very large aggregates or gel-like structures. | The sample may not be suitable for DLS analysis. Consider alternative techniques. |
Mandatory Visualizations
Caption: Factors contributing to ADC aggregation and mitigation strategies.
Caption: Workflow for ADC aggregation analysis and optimization.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
- 14. agilent.com [agilent.com]
- 15. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 16. lcms.cz [lcms.cz]
- 17. brookhaveninstruments.com [brookhaveninstruments.com]
- 18. lsinstruments.ch [lsinstruments.ch]
- 19. wyatt.com [wyatt.com]
Troubleshooting low conjugation efficiency with Azido-PEG1-Val-Cit-PABC-PNP.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG1-Val-Cit-PABC-PNP linkers for antibody-drug conjugate (ADC) development.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the conjugation of this compound to antibodies, leading to low conjugation efficiency.
Issue: Low or No Conjugation Efficiency
Possible Cause 1: Suboptimal Reaction Conditions
Low conjugation yields are frequently caused by reaction conditions that are not optimized for the specific antibody and linker-payload.[] Key parameters to evaluate include pH, buffer composition, and reagent concentrations.
Troubleshooting Steps:
-
Verify pH of Reaction Buffer: The reaction of a p-nitrophenyl (PNP) ester with primary amines (like lysine (B10760008) residues on an antibody) is pH-dependent. At a low pH, the amine groups are protonated and less nucleophilic, leading to a slower reaction rate. Conversely, at a high pH, the hydrolysis of the PNP ester is accelerated, reducing the amount of linker available for conjugation.
-
Recommendation: The optimal pH for most PNP ester conjugations is between 7.2 and 8.5.[2] A starting pH of 8.0-8.5 is often recommended.[]
-
-
Check Buffer Composition: The presence of primary amines in the buffer, such as Tris, will compete with the antibody's lysine residues for reaction with the PNP ester, thereby lowering the conjugation efficiency.[2]
-
Recommendation: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[2][][4] If the antibody is in a buffer containing primary amines, a buffer exchange is recommended prior to conjugation.[2]
-
-
Optimize Reagent Concentrations: Low concentrations of either the antibody or the this compound linker can result in inefficient conjugation.
-
Recommendation: A typical starting antibody concentration is 1-10 mg/mL.[2] The molar ratio of the linker to the antibody should be optimized through small-scale pilot reactions to achieve the desired drug-to-antibody ratio (DAR).
-
Possible Cause 2: Hydrolysis of the PNP Ester
The p-nitrophenyl ester is an activated ester susceptible to hydrolysis in aqueous solutions. If the this compound reagent has been improperly stored or handled, it may have hydrolyzed, rendering it inactive for conjugation.
Troubleshooting Steps:
-
Assess Reagent Quality: Ensure the this compound is stored under the recommended conditions (typically at -20°C) and protected from moisture.
-
Recommendation: Prepare the linker solution immediately before use in an anhydrous solvent like DMSO or DMF.[2] Minimize the time the linker is in an aqueous buffer before the addition of the antibody.
-
-
Control Reaction Time: Prolonged reaction times in aqueous buffer can lead to significant hydrolysis of the PNP ester.
Possible Cause 3: Poor Quality of Antibody or Linker-Payload
Impurities in the antibody preparation or the linker-payload can interfere with the conjugation reaction.[]
Troubleshooting Steps:
-
Verify Antibody Purity: The presence of other proteins or small molecule contaminants with primary amines can compete with the antibody for conjugation.
-
Recommendation: Use an antibody with a purity of >95%. If using an unpurified antibody from sources like ascites fluid or serum, purify it before conjugation.
-
-
Confirm Linker-Payload Integrity: Ensure the this compound has not degraded.
-
Recommendation: If degradation is suspected, obtain a fresh batch of the reagent.
-
Issue: ADC Aggregation
Possible Cause: Increased Hydrophobicity
The conjugation of the relatively hydrophobic Val-Cit-PABC linker and a cytotoxic payload can increase the overall hydrophobicity of the antibody, leading to aggregation.[6][7][8] This is particularly problematic at higher DARs.[6]
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR): A higher DAR increases the likelihood of aggregation.
-
Recommendation: Aim for a DAR in the range of 2 to 4 for stochastically conjugated ADCs.[] Perform pilot experiments with varying linker-to-antibody molar ratios to find a balance between potency and aggregation.
-
-
Incorporate Hydrophilic Linkers: The PEG1 spacer in the this compound linker helps to increase hydrophilicity.[9] However, for particularly hydrophobic payloads, further modifications may be necessary.
-
Optimize Formulation Conditions: Suboptimal buffer conditions can promote aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1:
-
Azido (N3) group: This functional group is used for "click chemistry," allowing for a highly specific and efficient conjugation to an alkyne-modified antibody or payload.[9][12]
-
PEG1: The single polyethylene (B3416737) glycol unit enhances the hydrophilicity of the linker, which can improve the solubility of the final ADC and reduce aggregation.[9]
-
Val-Cit (Valine-Citrulline): This dipeptide is a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[][] This allows for the selective cleavage of the linker and release of the payload inside the target cells.
-
PABC (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABC group spontaneously decomposes to release the unmodified cytotoxic drug.[][15]
-
PNP (p-nitrophenyl) ester: This is an activated ester that reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond, linking the payload to the antibody.
Q2: How does the drug-to-antibody ratio (DAR) affect the performance of my ADC?
A2: The DAR is a critical parameter that significantly influences the efficacy and safety of an ADC.
-
High DAR: A higher DAR can increase the potency of the ADC by delivering more payload molecules per antibody. However, it can also lead to increased hydrophobicity, resulting in aggregation, faster clearance from circulation, and potentially higher off-target toxicity.[6][16]
-
Low DAR: A lower DAR may result in insufficient potency to effectively kill cancer cells.[]
-
Optimal DAR: For many ADCs, an average DAR of 2 to 4 is considered optimal, providing a good balance between efficacy and safety.[] However, the ideal DAR can vary depending on the specific antibody, payload, and target.
Q3: My Val-Cit linker is showing instability in mouse plasma. Why is this happening and what can I do?
A3: The Val-Cit linker can be susceptible to premature cleavage in rodent plasma by an enzyme called carboxylesterase 1C (Ces1C).[17] This can lead to off-target toxicity and reduced efficacy in preclinical mouse models. This instability is species-specific and is not typically observed in human plasma.
-
Troubleshooting:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma to confirm the instability of your ADC.
-
Modify the Linker: Consider using a linker that is less susceptible to Ces1C cleavage, such as a glutamic acid-valine-citrulline (EVCit) linker.
-
Use Ces1C Knockout Mice: If available, performing in vivo studies in Ces1C knockout mice can help to confirm that the premature cleavage is due to this specific enzyme.
-
Data Summary
Table 1: Recommended Reaction Conditions for PNP Ester Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and PNP ester hydrolysis.[2] |
| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Avoids competition with the antibody for conjugation.[2][] |
| Antibody Conc. | 1 - 10 mg/mL | Promotes efficient reaction kinetics.[2] |
| Linker Solvent | Anhydrous DMSO or DMF | Ensures linker stability before addition to the aqueous reaction.[2] |
| Incubation Time | 1-2 hours at RT or overnight at 4°C | Allows for sufficient reaction time while minimizing hydrolysis.[2][5] |
Table 2: Troubleshooting Low Conjugation Efficiency
| Symptom | Possible Cause | Recommended Action |
| Low DAR | Suboptimal pH | Adjust pH to 8.0-8.5. |
| Buffer contains primary amines | Perform buffer exchange to an amine-free buffer.[2] | |
| Hydrolyzed PNP ester | Use fresh, properly stored linker and prepare the solution immediately before use. | |
| No conjugation | Impure antibody or linker | Purify the antibody to >95%; use a fresh batch of linker. |
| Inactive PNP ester | Confirm the integrity of the linker-payload. | |
| ADC Aggregation | High DAR | Optimize the linker-to-antibody molar ratio to achieve a DAR of 2-4. |
| Hydrophobic payload/linker | Use a more hydrophilic linker or modify the formulation buffer.[10] |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol provides a general guideline. Optimization of specific parameters such as molar ratios and incubation times is recommended for each specific antibody and payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is at the desired concentration (e.g., 5-10 mg/mL) in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Linker-Payload Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the desired molar excess of the linker-payload solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction: Add a quenching solution to a final concentration of 50-100 mM to react with any unreacted PNP ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.
Materials:
-
Purified ADC
-
Human and/or mouse plasma
-
Incubator at 37°C
-
Analytical method to measure intact ADC (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC.
-
Analysis: Analyze the samples using an appropriate method like LC-MS to quantify the amount of intact ADC remaining at each time point.
-
Data Analysis: Plot the percentage of intact ADC versus time to determine the stability profile.
Cathepsin B Cleavage Assay
This assay confirms that the Val-Cit linker is susceptible to cleavage by Cathepsin B, leading to payload release.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation buffer (Assay buffer with fresh DTT)
-
Analytical method to measure released payload (e.g., HPLC-MS)
Procedure:
-
Enzyme Activation: Activate Cathepsin B in the activation buffer according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B to the ADC mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of released payload at each time point.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
Caption: ADC internalization and payload release pathway.
References
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nanocomposix.com [nanocomposix.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. books.rsc.org [books.rsc.org]
- 9. apexbt.com [apexbt.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Optimizing Click Chemistry with Azido-PEG1-Val-Cit-PABC-PNP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with the Azido-PEG1-Val-Cit-PABC-PNP linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: The this compound linker is a multi-functional molecule designed for antibody-drug conjugate (ADC) development with the following components:
-
Azido (N₃) group: This functional group is used for the "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for covalent linkage to an alkyne-modified molecule (e.g., an antibody).[1][2][3][4]
-
PEG1: A single polyethylene (B3416737) glycol unit enhances the linker's hydrophilicity and provides spacing, which can improve solubility and reduce steric hindrance during conjugation.[4][5]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a cleavable motif. It is designed to be selectively cleaved by cathepsin B, an enzyme that is upregulated in the lysosomes of many tumor cells, ensuring targeted drug release.
-
PABC (p-aminobenzyl carbamate): This is a self-immolative spacer that, after the cleavage of the Val-Cit moiety, spontaneously releases the conjugated drug.
-
PNP (p-nitrophenyl ester): This activated ester provides a reactive site for the conjugation of a drug molecule that has a primary or secondary amine.
Q2: What are the main advantages of using click chemistry for ADC synthesis?
A2: Click chemistry, particularly CuAAC, offers several advantages for ADC synthesis, including:
-
High Efficiency and Yield: The reaction is known for its high yields under mild conditions.[1][][7]
-
Specificity and Bioorthogonality: Azides and alkynes are generally unreactive with biological functional groups, ensuring that the reaction is highly specific and minimizes side reactions.[8]
-
Mild Reaction Conditions: The reaction can be carried out in aqueous solutions and at room temperature, which is compatible with sensitive biomolecules like antibodies.[][9]
-
Formation of a Stable Triazole Linkage: The resulting 1,2,3-triazole ring is highly stable.[2][7]
Q3: Should I use a Cu(I) or Cu(II) salt as the catalyst?
A3: While Cu(I) is the active catalyst in the CuAAC reaction, it is susceptible to oxidation. Therefore, it is common practice to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270).[9][10][11] This generates the active Cu(I) species in situ and maintains its concentration throughout the reaction.
Q4: Why is a ligand necessary for the copper catalyst?
A4: A copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), is crucial for several reasons:
-
It stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II).[10][12]
-
It accelerates the rate of the click reaction.[12]
-
It protects the biomolecules from damage that can be caused by reactive oxygen species generated by the copper catalyst.[10][13]
Q5: How can I purify the final antibody-drug conjugate?
A5: Purification of the ADC is essential to remove unreacted drug-linker, antibodies, and reaction reagents. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.[14]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
Affinity Chromatography: Can be used if the antibody or a tag has a specific binding partner.
-
Tangential Flow Filtration (TFF): A rapid method for buffer exchange and removal of small molecules.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive catalyst | Ensure fresh solutions of the copper salt and reducing agent are used. The Cu(I) catalyst is prone to oxidation.[10][11] |
| Insufficient catalyst or ligand | Optimize the concentration of the copper catalyst and ligand. A general starting point is a copper concentration of 50-100 µM.[10][15] | |
| Degradation of reactants | Confirm the integrity of the this compound linker and the alkyne-modified molecule. | |
| pH of the reaction buffer is not optimal | The CuAAC reaction is generally tolerant to a wide pH range (4-12), but optimal conditions should be determined empirically for your specific system.[9] | |
| Presence of chelating agents in the buffer | Buffers containing chelating agents like EDTA will sequester the copper catalyst. Use a non-chelating buffer such as PBS or HEPES. | |
| Antibody Aggregation or Precipitation | High concentration of organic co-solvent | Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the linker. |
| Damage from reactive oxygen species | Increase the concentration of the protective ligand. Ensure the reaction is deoxygenated by bubbling with an inert gas.[13] | |
| High concentration of the copper catalyst | Reduce the copper concentration to the lowest effective level.[15] | |
| Side Reactions | Homocoupling of the alkyne-modified molecule (Glaser coupling) | This can occur if the Cu(I) catalyst is oxidized. Ensure an adequate concentration of the reducing agent and deoxygenate the reaction mixture.[16] |
| Instability of the PNP ester | The p-nitrophenyl ester is sensitive to hydrolysis, especially at high pH. It is recommended to perform the conjugation of the drug to the linker shortly before the click chemistry step.[17][18][19] | |
| Instability of the Val-Cit-PABC moiety | While generally stable, this part of the linker can be susceptible to cleavage by certain enzymes. Ensure that the reaction environment is free from contaminating proteases. | |
| Difficulty in Purifying the ADC | Presence of unreacted drug-linker | Optimize the stoichiometry of the reactants to favor complete consumption of the drug-linker. |
| Co-elution of product and starting materials | Employ a combination of purification techniques (e.g., SEC followed by HIC) for better separation.[14] |
Experimental Protocols & Data
Recommended Starting Conditions for CuAAC Reaction
The following table provides recommended starting concentrations and conditions for the copper-catalyzed click reaction with the this compound linker. These should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| Alkyne-Modified Antibody | 1 - 10 mg/mL | The concentration will depend on the specific antibody. |
| This compound-Drug | 5 - 20 molar excess over antibody | A molar excess is used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Higher concentrations can sometimes increase the reaction rate but may also lead to antibody damage.[15] |
| Copper Ligand (e.g., THPTA) | 250 - 1250 µM (5:1 ratio to Cu) | A 5-fold excess of ligand to copper is recommended to protect the antibody.[13] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | A fresh solution should always be used. |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES), pH 7.0-7.5 | May contain a small percentage (e.g., <10%) of a co-solvent like DMSO to aid in linker solubility. |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not necessary. |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by a suitable analytical method (e.g., HPLC, SDS-PAGE). |
General Protocol for CuAAC Conjugation
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, the copper ligand (e.g., THPTA), and sodium ascorbate in a suitable buffer (e.g., water or PBS). Sodium ascorbate solutions should be prepared fresh.
-
Dissolve the this compound-drug conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified antibody in the chosen reaction buffer.
-
Add the this compound-drug solution to the antibody solution and mix gently.
-
Add the copper ligand solution to the mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature with gentle mixing.
-
Monitor the progress of the reaction at different time points using an appropriate analytical technique.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.
-
Purify the resulting ADC using an appropriate chromatographic method such as SEC to remove unreacted small molecules.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qyaobio.com [qyaobio.com]
- 3. lifetein.com [lifetein.com]
- 4. labinsights.nl [labinsights.nl]
- 5. adcreview.com [adcreview.com]
- 7. jpt.com [jpt.com]
- 8. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 19. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Premature Drug Release from Val-Cit Linkers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Valine-Citrulline (Val-Cit) linkers in their antibody-drug conjugate (ADC) research. Here you will find troubleshooting guides and frequently asked questions to address premature drug release and other common experimental issues.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with Val-Cit linkers.
Issue 1: Premature Drug Release Observed in Preclinical Mouse Models
-
Question: My ADC with a Val-Cit linker is showing significant instability and premature drug release in mouse plasma, which is not observed in human plasma. Why is this happening and how can I fix it?
-
Answer: This is a common issue stemming from the presence of carboxylesterase 1c (Ces1c) in mouse plasma, an enzyme that can cleave the Val-Cit dipeptide.[1][2] This premature cleavage can lead to reduced efficacy and off-target toxicity in mouse models.[1][2] The human equivalent of this enzyme has a more sterically hindered active site, making it less likely to cleave the Val-Cit linker.[2]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma to confirm the discrepancy in stability.[2]
-
Use Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can help confirm that this enzyme is the primary cause of the instability.[2]
-
Linker Modification: A highly effective strategy is to modify the linker to hinder Ces1c recognition. Incorporating a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma by blocking access to Ces1c, without compromising cleavage by Cathepsin B within the tumor cell.[2][3][4]
-
Alternative Linkers: Consider exploring alternative linker technologies that are not susceptible to Ces1c cleavage, such as triglycyl peptide linkers or exolinker designs.[2][5]
-
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia
-
Question: I am observing neutropenia or other hematological toxicities in my cell-based assays or in vivo studies with a Val-Cit linked ADC. Could this be related to the linker?
-
Answer: Yes, premature drug release in the bloodstream can lead to off-target toxicities, and neutropenia has been specifically linked to the cleavage of Val-Cit linkers by human neutrophil elastase (NE).[2][6] This enzyme, secreted by neutrophils, can cleave the peptide bond between valine and citrulline, releasing the cytotoxic payload and causing damage to hematopoietic cells.[6][7]
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase to determine its susceptibility to cleavage.[2]
-
Linker Modification: Modify the linker to be resistant to NE cleavage. For example, creating a tripeptide linker like glutamic acid-glycine-citrulline (EGCit) can confer resistance to NE-mediated degradation.[2][8]
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and potentially exacerbating off-target effects.[7] Consider producing ADCs with a lower average DAR (e.g., 2 or 4) and evaluate the impact on toxicity and efficacy.[7]
-
Consider Alternative Payloads: If linker modification is not feasible, exploring payloads with a wider therapeutic window might mitigate the toxic effects of any premature release.[2]
-
Issue 3: ADC Aggregation and Poor Pharmacokinetics
-
Question: My Val-Cit linked ADC, especially at a high drug-to-antibody ratio (DAR), is showing signs of aggregation and has poor pharmacokinetic properties. What is the cause and how can I improve it?
-
Answer: The Val-Cit-PABC (p-aminobenzylcarbamate) linker, particularly when paired with a hydrophobic payload like MMAE, can be quite hydrophobic.[5][6] This hydrophobicity increases with higher DARs, leading to a greater propensity for aggregation.[6][7] Aggregated ADCs can be rapidly cleared from circulation, leading to reduced tumor exposure and poor efficacy.[7]
Troubleshooting Steps:
-
Characterize Hydrophobicity: Use techniques like Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.[7]
-
Optimize the DAR: A meta-analysis has shown that a higher DAR is significantly associated with increased toxicity.[7] Reducing the average DAR to 2 or 4 can improve the pharmacokinetic profile and reduce aggregation-related issues.[7]
-
Introduce Hydrophilic Moieties: As mentioned previously, incorporating hydrophilic amino acids (e.g., glutamic acid) into the linker can help to counteract the hydrophobicity of the linker-payload combination.[1][2]
-
Explore Alternative Linker Chemistries: Newer linker technologies, such as "exolinkers," have been designed to address the hydrophobicity limitations of the traditional Val-Cit platform.[6][8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of cleavage for a Val-Cit linker?
A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease that is frequently overexpressed in the tumor microenvironment.[2][10] After the ADC is internalized by the target cancer cell, it is trafficked to the lysosome where the acidic environment and high concentration of Cathepsin B lead to the cleavage of the linker and release of the cytotoxic payload.[10][]
Q2: What is the role of the PABC spacer in the Val-Cit linker?
A2: The p-aminobenzylcarbamate (PABC) component acts as a self-immolative spacer.[10] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PABC moiety spontaneously undergoes a 1,6-elimination reaction, which ensures the release of the payload in its unmodified and fully active form.[10][12]
Q3: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
A3: The bystander effect is the killing of neighboring antigen-negative tumor cells by the cytotoxic payload released from an ADC.[2] For this to occur, the released drug must be able to diffuse across cell membranes. The cleavage of the Val-Cit linker inside a target cell releases the payload, which, if membrane-permeable, can then diffuse out and kill nearby cancer cells that may not have expressed the target antigen.[2]
Q4: Are there alternatives to the Val-Cit linker?
A4: Yes, while Val-Cit is a widely used and well-established linker, several alternatives have been developed to address its limitations.[6] The Val-Ala linker is also cleaved by Cathepsin B and can offer advantages in terms of reduced hydrophobicity.[13] Other strategies include developing linkers with different peptide sequences that are substrates for other tumor-specific enzymes, or non-cleavable linkers that release the payload upon degradation of the antibody backbone in the lysosome.[][14]
Quantitative Data Summary
The following table summarizes key data related to the stability and cleavage of Val-Cit and comparable linkers.
| Parameter | Val-Cit Linker | Val-Ala Linker | Phe-Lys Linker | Notes | Reference(s) |
| Relative Cleavage Rate by Cathepsin B | Baseline | ~50% of Val-Cit rate | ~30-fold faster than Val-Cit | In isolated Cathepsin B assays. Rates were identical to Val-Cit in lysosomal extracts. | [13] |
| Half-life in human plasma | ~230 days | - | ~30 days | Demonstrates high stability in human circulation. | [12] |
| Half-life in mouse plasma | ~80 hours | - | ~12.5 hours | Highlights the instability in mouse plasma due to Ces1c. | [12] |
| Aggregation (High DAR) | Prone to aggregation and precipitation | Less prone to aggregation | - | High hydrophobicity of Val-Cit contributes to aggregation. | [6][13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC with a Val-Cit linker in plasma from various species.
-
Materials:
-
ADC with Val-Cit linker
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
-
-
Methodology:
-
Pre-warm the plasma samples to 37°C.[15]
-
Dilute the ADC to a final concentration of 1 mg/mL in the plasma from each species.[15]
-
Incubate the samples at 37°C.[2]
-
At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the sample.[2][7]
-
Immediately quench the reaction by diluting the aliquot in cold PBS or by protein precipitation.[2][7]
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and/or released payload.[14][15]
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability and half-life.[7]
-
Protocol 2: Lysosomal Stability Assay
-
Objective: To assess the cleavage of the Val-Cit linker by lysosomal proteases.
-
Materials:
-
ADC with Val-Cit linker
-
Rat or human liver lysosomal fractions
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Cathepsin B inhibitor (optional, for specificity control)
-
Incubator at 37°C
-
LC-MS system
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration of ~10 µM) in the assay buffer.[2]
-
Add the lysosomal fraction to the reaction mixture. For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor.[2]
-
Incubate the samples at 37°C.[2]
-
At various time points, take an aliquot and quench the reaction.
-
Analyze the samples by LC-MS to measure the amount of released payload.[16]
-
Protocol 3: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
-
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC in the presence of purified Cathepsin B.
-
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[13]
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[13]
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[13]
-
HPLC system with a reverse-phase column (e.g., C18)[13]
-
-
Methodology:
-
Enzyme Activation: Incubate a stock solution of Cathepsin B with the activation buffer containing DTT for 15-30 minutes at 37°C.[13]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[13]
-
Initiate Reaction: Add the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[13]
-
Incubation: Incubate the reaction at 37°C.[13]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add the quenching solution.[13]
-
Analysis: Analyze the quenched samples by HPLC to separate and quantify the released payload from the intact ADC.[13]
-
Data Analysis: Determine the rate of cleavage from the amount of payload released over time.[13]
-
Visualizations
Caption: Mechanisms of premature Val-Cit linker cleavage.
Caption: Troubleshooting workflow for Val-Cit linker instability.
Caption: Intended pathway of ADC action and payload release.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 5. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Minimizing Off-Target Toxicity of Val-Cit Linker-Based ADCs
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of valine-citrulline (Val-Cit) linker-based antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section provides step-by-step guidance for specific issues encountered during ADC development and experimentation.
Q1: We are observing significant hematological toxicity (e.g., neutropenia, thrombocytopenia) with our Val-Cit ADC in preclinical models. What are the potential causes and how can we address this?
A: Hematological toxicity is a common dose-limiting toxicity for ADCs and can arise from several factors related to the Val-Cit linker system.
Potential Causes:
-
Premature Payload Release: The Val-Cit linker, while designed for cleavage by Cathepsin B in tumor lysosomes, can be susceptible to premature cleavage in circulation.[1][2] Human neutrophil elastase, present in the bloodstream, has been shown to cleave the Val-Cit motif, leading to the early release of the cytotoxic payload and subsequent damage to hematopoietic cells.[2] Similarly, certain plasma carboxylesterases (like Ces1C in mice) can cause linker instability, a critical consideration in preclinical model selection.[2]
-
"Bystander Effect" in Healthy Tissues: If the payload is membrane-permeable (e.g., MMAE), its premature release can allow it to diffuse into and kill healthy bystander cells, including neutrophil precursors.[2]
-
High Hydrophobicity: Val-Cit linkers, especially when combined with hydrophobic payloads, can increase the overall hydrophobicity of the ADC.[2] Highly hydrophobic ADCs are prone to aggregation and are rapidly cleared from circulation by the liver, which can lead to hepatotoxicity and reduced tumor exposure.[2]
-
High Drug-to- Antibody Ratio (DAR): ADC hydrophobicity is often proportional to the DAR. A high DAR can lead to faster clearance and increased off-target toxicity.[3][4] A meta-analysis has shown that a higher DAR is significantly associated with increased toxicity.[2]
Troubleshooting Strategies:
-
Assess Linker Stability: Conduct in vitro plasma stability assays using human and relevant preclinical species plasma to quantify the rate of premature payload release. (See Experimental Protocol 1 )
-
Investigate Neutrophil Elastase Sensitivity: Perform an in vitro assay to determine if your Val-Cit linker is susceptible to cleavage by human neutrophil elastase. (See Experimental Protocol 2 )
-
Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC. (See Experimental Protocol 3 )
-
Optimize Drug-to-Antibody Ratio (DAR): Generate ADCs with varying average DARs (e.g., 2, 4, 6, 8) and compare them in preclinical studies to identify the optimal balance of efficacy and toxicity. (See Experimental Protocol 4 for DAR measurement)
-
Consider Linker Modification: If premature cleavage is confirmed, consider engineering the linker to be more resistant to non-target proteases. For example, incorporating a glutamic acid-glycine-citrulline (EGCit) or glutamic acid-valine-citrulline (EVCit) sequence can enhance stability.
-
Evaluate in Advanced Preclinical Models: Utilize humanized mouse models that express human antigens on normal tissues to better predict on-target, off-tumor toxicity.[5][6][7] 3D co-culture spheroid models can also be used to evaluate the bystander effect in a more physiologically relevant context.[8][9][10][11][12]
Logical Workflow for Troubleshooting Hematological Toxicity
Caption: Troubleshooting workflow for hematological toxicity.
Q2: Our Val-Cit ADC shows good stability in human plasma but is rapidly cleared and shows off-target toxicity in our mouse model. What could be the reason for this discrepancy?
A: This is a common issue and is often due to species-specific differences in plasma enzymes.
Potential Cause:
-
Mouse Carboxylesterase 1C (Ces1C): Mouse plasma contains a carboxylesterase, Ces1C, that is known to cleave the Val-Cit linker, leading to premature payload release.[2] This enzyme is not as active or is sterically hindered in human plasma, which explains the observed stability in human plasma.[13]
Troubleshooting Strategies:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay comparing the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1C-mediated cleavage. (See Experimental Protocol 1 )
-
Utilize Humanized Mouse Models: Employ mouse models that have been genetically engineered to lack Ces1C or to express human liver enzymes to provide a more predictive model of human pharmacokinetics and toxicity.[5][6][7][14][15]
-
Linker Modification: As mentioned previously, modifying the linker sequence can increase its stability in mouse plasma. Tripeptide linkers like glutamic acid-glycine-citrulline (EGCit) have shown increased resistance to Ces1C cleavage.[16]
-
Careful Data Interpretation: When using standard mouse models, be aware of the limitations and interpret the toxicity and efficacy data with caution, understanding that the observed effects may be exaggerated due to linker instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?
A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[13] Following internalization of the ADC into the target cancer cell, the ADC is trafficked to the lysosome where the acidic environment and high concentration of Cathepsin B lead to the cleavage of the peptide bond between citrulline and the p-aminobenzylcarbamate (PABC) spacer.[13][17] This cleavage initiates a self-immolation cascade of the PABC spacer, releasing the active payload inside the cancer cell.[13]
Mechanism of Intended Val-Cit Linker Cleavage
Caption: Intended intracellular processing of a Val-Cit ADC.
Q2: How does the hydrophobicity of the Val-Cit linker and payload affect the ADC?
A2: The hydrophobic nature of the Val-Cit PABC linker, especially when combined with a hydrophobic payload like MMAE, can lead to several issues:[13]
-
Aggregation: Increased hydrophobicity can cause the ADC to aggregate, which can impact its manufacturing, stability, and in vivo performance.
-
Faster Clearance: Aggregated or highly hydrophobic ADCs are often rapidly cleared from circulation, primarily by the liver, which reduces their half-life and the amount of drug that reaches the tumor.[18]
-
Off-Target Uptake: Hydrophobic ADCs may be taken up non-specifically by healthy cells, leading to off-target toxicity.[19]
Q3: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
A3: The bystander effect is the ability of an ADC's payload to kill not only the antigen-positive target cell but also neighboring antigen-negative cells.[9][11][20] This is particularly important in tumors with heterogeneous antigen expression. The Val-Cit linker contributes to this effect because it is cleavable. Once the payload is released from the ADC, if it is membrane-permeable, it can diffuse out of the target cell and into adjacent cells, exerting its cytotoxic effect.[20] However, if the payload is released prematurely in circulation, this bystander effect can lead to toxicity in healthy tissues.[2]
Q4: What is an optimal Drug-to-Antibody Ratio (DAR) for a Val-Cit ADC?
A4: There is no single optimal DAR for all ADCs, as it depends on the specific antibody, linker, and payload. However, a general trend is that a lower DAR (e.g., 2-4) often provides a better therapeutic index than a high DAR (e.g., 8 or more).[2][4][21] While a higher DAR can increase potency in vitro, it often leads to increased hydrophobicity, faster clearance, and greater off-target toxicity in vivo.[3][18][22] Therefore, it is crucial to experimentally determine the optimal DAR for each ADC candidate.
Data Presentation
Table 1: Comparison of Val-Cit and Val-Ala Linker Properties
| Property | Val-Cit Linker | Val-Ala Linker | Reference(s) |
| Hydrophobicity | More Hydrophobic | Less Hydrophobic | [1] |
| Aggregation Potential | Higher, especially at high DAR | Lower | [1] |
| In Vitro Potency | Similar to Val-Ala | Similar to Val-Cit | [1] |
| In Vivo Stability (Human Plasma) | Generally Stable | Generally Stable | [1] |
| In Vivo Stability (Mouse Plasma) | Susceptible to Ces1C cleavage | More resistant to Ces1C cleavage | [1] |
| Clinical Validation | Extensive | Less than Val-Cit, but growing | [1] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | Hydrophobicity | Plasma Clearance | In Vivo Efficacy | Off-Target Toxicity | Reference(s) |
| Low (e.g., 2) | Lower | Slower | Potentially lower but improved therapeutic index | Lower | [2][22] |
| Optimal (e.g., 3-4) | Moderate | Moderate | Generally optimal balance of potency and exposure | Moderate | [2][21] |
| High (e.g., 8) | Higher | Faster | May be reduced due to rapid clearance | Higher | [2][4][18] |
Experimental Protocols
Experimental Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS or by protein precipitation with cold acetonitrile (B52724).[13]
-
Analyze the samples by LC-MS to measure the concentration of intact ADC or the amount of released payload.[23][24]
-
Plot the percentage of intact ADC or released payload against time.
Data Analysis:
-
Calculate the half-life (t½) of the ADC in the plasma of each species. A shorter half-life indicates lower stability.
Experimental Protocol 2: Neutrophil Elastase (NE) Cleavage Assay
Objective: To determine the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.
Materials:
-
ADC construct
-
Purified human neutrophil elastase (NE)
-
Assay buffer (e.g., 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA)[25]
-
Incubator at 37°C
-
LC-MS system for analysis
-
Acetonitrile (ACN) for quenching
Methodology:
-
Prepare the ADC sample in the assay buffer to a final concentration of 5 µM.[25]
-
Initiate the reaction by adding different concentrations of human NE (e.g., 0, 20, 40, 60 nM) to the ADC solution.[25]
-
Incubate the reaction mixture at 37°C for a set time (e.g., 1 hour).[25]
-
Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.[25]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.[25]
Data Analysis:
-
Plot the concentration of the released payload against the concentration of NE to determine the dose-dependent cleavage.
Experimental Protocol 3: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
Objective: To assess the hydrophobicity profile and DAR distribution of an ADC.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[26][27]
Methodology:
-
Equilibrate the HIC column with Mobile Phase A.
-
Dilute the ADC sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
Data Analysis:
-
The retention time on the HIC column is proportional to the hydrophobicity of the ADC species.
-
The different peaks in the chromatogram correspond to ADC molecules with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
-
The relative peak areas can be used to calculate the average DAR and the distribution of drug-loaded species.
Experimental Protocol 4: DAR Determination by UV/Vis Spectroscopy
Objective: To determine the average DAR of an ADC using UV/Vis spectroscopy.
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
ADC sample
-
Naked antibody
-
Free payload
Methodology:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the naked antibody at 280 nm (ε_Ab,280_).
-
Measure the molar extinction coefficient of the free payload at its wavelength of maximum absorbance (λ_max) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).[28]
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to a suitable concentration.
-
Measure the absorbance of the ADC at 280 nm (A_280_) and at the payload's λ_max (A_λmax_).[28]
-
-
Calculate Concentrations:
-
Calculate DAR:
-
DAR = (C_Drug_) / (C_Ab_)
-
Note: This method provides an average DAR and does not give information about the distribution of different drug-loaded species. HIC or mass spectrometry is required for that level of detail.[28][31][32]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Humanized mouse models for preclinical efficacy evaluation of ADCs_GemPharmatech [en.gempharmatech.com]
- 7. researchgate.net [researchgate.net]
- 8. Results for "3D Co-culture" | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 10. youtube.com [youtube.com]
- 11. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biocytogen.com [biocytogen.com]
- 16. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 18. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. adcreview.com [adcreview.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 27. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 30. pharmiweb.com [pharmiweb.com]
- 31. sciex.com [sciex.com]
- 32. agilent.com [agilent.com]
Technical Support Center: Enhancing the In Vivo Stability of Antibody-Drug Conjugates with Cleavable Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with antibody-drug conjugates (ADCs) featuring cleavable linkers. Our goal is to help you improve the in vivo stability of your ADCs, leading to enhanced therapeutic efficacy and reduced off-target toxicity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Premature Payload Release in Preclinical Mouse Models
Symptoms:
-
Reduced ADC efficacy in xenograft mouse models.
-
High levels of free payload detected in plasma shortly after administration.
-
Observed off-target toxicity in mice not anticipated from the payload's mechanism of action.
Potential Cause: Your valine-citrulline (Val-Cit) linker may be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that can hydrolyze the Val-Cit dipeptide.[1][2][3][4] This premature cleavage leads to off-target toxicity and diminished efficacy in preclinical rodent models.[3]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your Val-Cit ADC to a control ADC with a known stable linker (e.g., a non-cleavable linker). A significant decrease in the intact Val-Cit ADC over time is indicative of enzymatic cleavage.[3]
-
If available, utilize Ces1c knockout mice for in vivo studies to confirm if the premature release is mitigated.[3]
-
-
Modify the Linker:
-
Consider introducing a hydrophilic group at the P3 position of the peptide linker. For instance, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[2][3][5]
-
Explore alternative linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[1][3] The "exolinker" approach repositions the cleavable peptide at the exo position of the p-aminobenzylcarbamate moiety, which can reduce premature payload release.[1]
-
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
Symptoms:
-
Unexpected cytotoxicity towards neutrophils in in vitro assays.
-
Observation of neutropenia in preclinical models or clinical trials.[6][7]
Potential Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[1][4] This can lead to toxic effects on neutrophils, resulting in neutropenia.[1][3][6][7]
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. For example, replacing valine with other amino acids can be explored.
-
Consider "tandem-cleavage" linkers, where two sequential enzymatic cleavage events are required for payload release.[6][7][8] This strategy can protect the linker from degradation in circulation.[7] For example, a dipeptide can be protected by a sterically-encumbering glucuronide moiety that is removed in the lysosome before the dipeptide is cleaved.[7]
-
Issue 3: High Variability and Aggregation of ADC Preparations
Symptoms:
-
Inconsistent drug-to-antibody ratio (DAR) across different batches.
-
Formation of aggregates, leading to poor solubility and potential immunogenicity.[][10]
Potential Cause:
-
Traditional random conjugation methods, which target lysine (B10760008) residues or inter-chain cysteines, can lead to a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[][11]
-
Highly hydrophobic payloads and linkers can contribute to ADC aggregation, affecting stability and pharmacokinetic properties.[1][][10][12]
Troubleshooting Steps:
-
Implement Site-Specific Conjugation:
-
Increase Hydrophilicity:
-
Incorporate hydrophilic linkers or polyethylene (B3416737) glycol (PEG) moieties to reduce the overall hydrophobicity of the ADC.[][10][] This can decrease non-specific binding, reduce aggregation, and prolong the plasma half-life.[]
-
Modify the payload structure by introducing hydrophilic substituents to improve its water solubility.[]
-
Frequently Asked Questions (FAQs)
Q1: What are the main consequences of poor ADC linker stability in vivo?
Poor linker stability can lead to several undesirable outcomes:
-
Premature Payload Release: The untimely release of the cytotoxic payload into systemic circulation is a major concern, leading to off-target toxicity where healthy tissues are damaged.[6][12]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic effectiveness of the ADC is diminished.[12]
-
Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced exposure of the tumor to the therapeutic agent.[12]
Q2: How do cleavable and non-cleavable linkers compare in terms of in vivo stability?
-
Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment, such as low pH, reducing conditions, or specific enzymes.[17][18][19] While designed for targeted release, they can sometimes exhibit instability in circulation, leading to premature payload release.[][19]
-
Non-cleavable linkers release the payload only after the antibody backbone is degraded within the target cell.[] This generally results in higher plasma stability and a reduced risk of off-target toxicity compared to cleavable linkers.[17][20] However, the payload is released as an amino acid-linker-drug complex, which must retain its cytotoxic activity.
Q3: What are some innovative linker strategies to improve ADC stability?
-
Tandem-Cleavage Linkers: These require two sequential enzymatic cleavages to release the payload, enhancing stability in circulation.[6][7][8]
-
Exo-Cleavable Linkers: This design repositions the cleavable peptide linker to improve the ADC's in vivo profile by reducing premature payload release and allowing for higher drug-to-antibody ratios without significant aggregation.[1][4]
-
Hydrophilic Linkers and PEGylation: Incorporating hydrophilic moieties like PEG can improve solubility, reduce aggregation, and prolong circulation half-life.[]
Q4: How does the drug-to-antibody ratio (DAR) affect ADC stability?
A higher DAR can increase the potency of the ADC but may negatively impact its stability and pharmacokinetic properties.[12] High DAR ADCs, especially with hydrophobic payloads, are more prone to aggregation and may be cleared more rapidly from circulation.[10][12] Therefore, optimizing the DAR is a critical step to balance efficacy and stability.[12]
Data Summary
Table 1: Comparison of In Vivo Stability for Different Cleavable Linker Chemistries
| Linker Type | Cleavage Mechanism | In Vivo Stability | Key Considerations | Citations |
| Hydrazone | Acid-labile (low pH in endosomes/lysosomes) | Less stable in plasma compared to other cleavable linkers. | Prone to premature hydrolysis in circulation. | [17][21][][23] |
| Disulfide | Reduction (high glutathione (B108866) levels in cytosol) | Stability can be modulated by steric hindrance. | Can be prematurely cleaved in mildly reducing environments. | [21][] |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | Generally high plasma stability, but can be susceptible to other proteases. | Efficacy depends on protease expression levels in the tumor. | [1][17][24] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | Highly stable in plasma; specific release at the tumor site. | Dependent on the presence of β-glucuronidase. | [24] |
Table 2: Impact of Linker Modification on ADC Half-Life in Mouse Models
| Linker | Modification | Half-Life in Mice | Improvement Factor | Citation |
| VCit | Standard Val-Cit linker | ~2 days | - | [2] |
| EVCit | Addition of a glutamic acid residue to Val-Cit | ~12 days | ~6x | [2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a cleavable linker in plasma from different species.[3][24]
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., ELISA reader, LC-MS/MS)
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species in separate tubes.[12][24] Include a control sample with the ADC in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[3][12][24]
-
Sample Storage: Immediately quench the reaction by diluting the aliquot in cold PBS or by freezing at -80°C to stop any further degradation.[3][12]
-
Analysis:
-
ELISA-Based Quantification of Intact ADC: Use an ELISA to measure the concentration of the antibody-conjugated drug over time.[24][25] This involves capturing the ADC with an anti-antibody and detecting it with an anti-payload antibody.[25]
-
LC-MS/MS-Based Quantification of Free Payload: Precipitate proteins from the plasma samples and analyze the supernatant to quantify the amount of prematurely released payload.[25]
-
Protocol 2: In Vivo Pharmacokinetic and Stability Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[24]
Materials:
-
ADC construct
-
Appropriate animal model (e.g., mice, rats)
-
Dosing and blood collection equipment
-
Plasma processing reagents
-
Analytical system (e.g., ELISA, LC-MS/MS)
Methodology:
-
Animal Dosing: Administer a single intravenous dose of the ADC to the animal model.[24]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[24]
-
Plasma Processing: Process the blood samples to isolate plasma.[24][25]
-
Analysis: Analyze the plasma samples to determine the concentration of:
-
Total antibody: Measures all antibody-containing species, regardless of drug load.
-
Intact ADC: Measures the antibody with at least one drug molecule attached.
-
Free payload: Measures the amount of drug that has been released from the antibody.[26][27] These measurements allow for the calculation of the ADC's half-life and the rate of drug deconjugation in vivo.[26][27]
-
Visualizations
Caption: Troubleshooting workflow for common ADC stability issues.
Caption: Key strategies for enhancing ADC in vivo stability.
Caption: Experimental workflow for assessing ADC linker stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. abzena.com [abzena.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 18. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 19. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. adcreview.com [adcreview.com]
- 21. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Steric Hindrance in Bulky Payload Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance during the conjugation of bulky payloads to biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial obstruction that occurs when the size and three-dimensional shape of molecules prevent a chemical reaction from proceeding efficiently.[1] In bioconjugation, this often happens when a large, bulky payload molecule or the complex structure of a protein (like an antibody) physically blocks the reactive chemical groups from coming into close enough proximity to form a covalent bond.[1][2] This can be due to the target functional group being buried within the protein's structure or shielded by nearby amino acid residues.[1]
Q2: What are the common indicators that steric hindrance is impacting my conjugation experiment?
A: Several signs can point to steric hindrance as a potential issue in your conjugation reaction:
-
Low Conjugation Yield: The final amount of your desired conjugate is significantly lower than theoretically expected.[1]
-
Incomplete Reactions: Even when using a large excess of one reactant, the conjugation does not go to completion.[1]
-
Lack of Site-Specificity: The conjugation occurs at more accessible, often unintended, sites on the biomolecule.[1]
-
Protein Aggregation and Precipitation: Modification of surface-exposed sites can sometimes alter the protein's properties, leading to aggregation.[1]
Q3: How can I assess the accessibility of a target site on my protein before starting a conjugation experiment?
A: Proactively assessing site accessibility can save significant time and resources. Here are a few approaches:
-
Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to predict which amino acid residues are located on the protein's surface and are likely available for conjugation.[1]
-
Site-Directed Mutagenesis: If you have a specific site in mind, you can introduce a reactive amino acid, such as cysteine, at that position and then test its reactivity in a small-scale conjugation experiment.[1]
-
Mass Spectrometry-Based Techniques: Limited proteolysis or other mass spectrometry methods can provide experimental data on the surface topology of your protein.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered when conjugating bulky payloads.
Problem: Low or No Conjugation Yield
Low yield is a primary indicator of steric hindrance. The following troubleshooting workflow can help you identify and address the root cause.
Potential Cause & Solution
-
Inaccessible Target Site: The reactive group on the protein is buried or shielded.
-
Solution 1: Employ a Longer, Flexible Linker. Using a crosslinker with a longer spacer arm, such as polyethylene (B3416737) glycol (PEG), can increase the reach of the reactive group, allowing it to access sterically hindered sites.[1][2] The flexibility of the linker can also help navigate around obstructive parts of the molecule.[3]
-
Solution 2: Site-Directed Mutagenesis. If the protein's function will not be adversely affected, mutate a non-essential, surface-exposed amino acid to a more reactive one, like cysteine.[1] This creates a more accessible conjugation handle.
-
Solution 3: Controlled Partial Denaturation. In some cases, mild and reversible denaturation can temporarily unfold the protein enough to expose the target site for conjugation.[4] This must be done with caution to avoid irreversible damage to the protein.[4]
-
-
Suboptimal Reaction Conditions: The buffer composition or pH may not be ideal for the conjugation chemistry, especially with bulky molecules.
-
Solution: Optimize Reaction Buffer and pH. For common amine-reactive chemistries like NHS esters, a pH range of 7.2-8.5 is generally recommended.[2] For thiol-reactive maleimide (B117702) chemistries, a pH of 6.5-7.5 is optimal to ensure the thiol is sufficiently nucleophilic while the maleimide group remains stable.[2] Avoid buffers containing competing nucleophiles, such as Tris or glycine, for NHS ester reactions.[2]
-
Data Presentation: Quantitative Parameters for Optimization
The following tables provide a summary of key quantitative parameters to consider when troubleshooting and optimizing your conjugation reactions.
Table 1: Recommended Molar Excess of Reagents for Bulky Payload Conjugation
| Protein Concentration | Recommended Molar Excess of Smaller Reagent |
| < 1 mg/mL | 40-80 fold |
| 1-4 mg/mL | 20-40 fold |
| 5-10 mg/mL | 10-20 fold |
Note: These are starting recommendations and may require further optimization based on the specific reactants.
Table 2: Recommended pH Ranges for Common Conjugation Chemistries
| Chemistry | Reactive Groups | Optimal pH Range | Buffers to Avoid |
| NHS Ester | Primary Amines (e.g., Lysine) | 7.2 - 8.5 | Tris, Glycine |
| Maleimide | Sulfhydryls (e.g., Cysteine) | 6.5 - 7.5 | Buffers with reducing agents |
| Carbodiimide (EDC) | Carboxyls and Amines | 4.5 - 6.0 | Phosphate buffers (can reduce efficiency) |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce an Accessible Cysteine Residue
This protocol describes a general workflow for introducing a cysteine residue at a surface-exposed site on a protein to facilitate conjugation.
Materials:
-
Template plasmid DNA containing the gene of interest
-
Forward and reverse mutagenic primers
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Appropriate growth media and antibiotics
Methodology:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[5]
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.[1] Use a low amount of template plasmid DNA (e.g., 5-50 ng).[1] Perform 12-18 cycles of amplification.[1]
-
DpnI Digestion: Following PCR, add DpnI directly to the reaction mixture to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.[6] Incubate at 37°C for 1-2 hours.[5]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.[1] Plate on appropriate antibiotic selection plates.[1]
-
Verification: Select colonies, isolate plasmid DNA, and sequence the gene of interest to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Once the mutation is confirmed, express the mutant protein and purify it using standard chromatography techniques.
Protocol 2: Purification of Antibody-Payload Conjugate using Size Exclusion Chromatography (SEC)
This protocol outlines a general method for purifying the final conjugate from unreacted payload and other small molecules.
Materials:
-
Crude conjugation reaction mixture
-
Size exclusion chromatography (SEC) column with an appropriate molecular weight cutoff
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved.[7]
-
Sample Loading: Load the crude conjugation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate. The larger antibody-payload conjugate will elute first, followed by the smaller, unreacted payload and other low molecular weight species.[7]
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and a wavelength specific to the payload, if applicable.
-
Analysis: Analyze the collected fractions corresponding to the conjugate peak by SDS-PAGE, mass spectrometry, or HPLC to confirm purity and successful conjugation.[2][8]
This technical support center provides a foundational guide to addressing steric hindrance in the conjugation of bulky payloads. For more specific issues, please consult the relevant literature or contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of linker length and flexibility on multivalent targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 6. static.igem.org [static.igem.org]
- 7. Antibody purification | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with Azido-PEG1-Val-Cit-PABC-PNP
Welcome to the technical support center for the Azido-PEG1-Val-Cit-PABC-PNP antibody-drug conjugate (ADC) linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively controlling the drug-to-antibody ratio (DAR) during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reproducible results.
Understanding the this compound Linker
The this compound is a cleavable linker system designed for the development of ADCs. Its key features include:
-
Azido Group: Enables the attachment of an alkyne-modified cytotoxic drug via a highly specific and efficient bioorthogonal click chemistry reaction.
-
PEG1 Spacer: A single polyethylene (B3416737) glycol unit that can enhance the solubility and stability of the final ADC.
-
Val-Cit Dipeptide: A substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells. This ensures targeted cleavage of the linker and release of the drug within the cancer cell.
-
PABC (p-aminobenzyl carbamate) Spacer: A self-immolative unit that, upon cleavage of the Val-Cit moiety, releases the unmodified, active form of the cytotoxic drug.
-
PNP (p-nitrophenyl) Group: An active ester that facilitates the initial conjugation of the linker to an amine-containing drug molecule.
Precise control of the DAR is a critical parameter in ADC development, directly impacting the therapeutic window, efficacy, and safety profile of the conjugate. This guide will provide the necessary information to achieve a consistent and desired DAR.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of the drug-linker to the antibody?
A1: The optimal molar ratio is highly dependent on the specific antibody, the drug, and the desired final DAR. A common starting point is a 3- to 10-fold molar excess of the alkyne-modified drug-linker construct to the azide-modified antibody.[1] It is crucial to perform optimization experiments by systematically varying this ratio to achieve the desired DAR for your specific ADC.
Q2: What are the recommended reaction conditions for the click chemistry step?
A2: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction is typically performed in an aqueous buffer such as PBS at a pH of around 7.4.[2] A copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is required.[2] A ligand like THPTA is also recommended to stabilize the copper(I) catalyst and improve reaction efficiency.[2] For strain-promoted azide-alkyne cycloaddition (SPAAC) using a DBCO-modified drug, the reaction can be carried out under similar buffer conditions but without the need for a copper catalyst.[3]
Q3: How can I minimize ADC aggregation during and after conjugation?
A3: ADC aggregation is often caused by the increased hydrophobicity of the conjugate, especially at higher DARs. To minimize aggregation, consider the following:
-
Optimize DAR: Avoid excessively high DARs if aggregation is a persistent issue.
-
Buffer Conditions: Screen different formulation buffers with varying pH and excipients to find conditions that enhance stability.
-
Reaction Conditions: Avoid harsh conditions such as high temperatures or extreme pH during conjugation.
-
Hydrophilic Linkers: The inherent PEG spacer in the this compound linker contributes to hydrophilicity, but for very hydrophobic drugs, linkers with longer PEG chains may be considered.
Q4: What is the most reliable method for determining the average DAR?
A4: A combination of techniques is often recommended for accurate DAR determination.
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful method for separating ADC species with different DARs, allowing for the calculation of the average DAR and the distribution of drug-loaded species.[4]
-
UV-Vis Spectroscopy: This technique can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the drug).[5]
-
Mass Spectrometry (MS): LC-MS can provide precise molecular weight information for the different ADC species, enabling accurate DAR determination.[6]
Troubleshooting Guides
This section addresses common issues encountered during the conjugation process and provides actionable solutions.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Average DAR | 1. Suboptimal Molar Ratio: Insufficient excess of the drug-linker complex. 2. Inefficient Click Chemistry: Low catalyst concentration, inactive catalyst, or interfering substances in the buffer. 3. Inactive Azide (B81097) Groups on Antibody: Degradation or steric hindrance of the azide functional groups. 4. Low Antibody Concentration: Dilute antibody solutions can lead to slower reaction kinetics. | 1. Optimize Molar Ratio: Systematically increase the molar excess of the drug-linker to the antibody. 2. Optimize Click Reaction: Ensure fresh solutions of catalyst and reducing agent. Perform a buffer exchange to remove any interfering components. Consider using a copper-chelating ligand. 3. Verify Azide Labeling: Confirm the degree of azide labeling on the antibody using a suitable analytical method before proceeding with the click reaction. 4. Concentrate Antibody: Concentrate the antibody solution to at least 1-2 mg/mL.[] |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Batch-to-batch differences in antibody or drug-linker purity and activity. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in temperature, pH, or reaction time. 3. Inconsistent Purification: Variations in the purification process can lead to the enrichment of different DAR species. | 1. Characterize Starting Materials: Thoroughly characterize each new batch of antibody and drug-linker. 2. Standardize Protocols: Strictly adhere to a well-defined protocol with precise control over all reaction parameters. 3. Standardize Purification: Use a consistent and validated purification method for all batches. |
| High Levels of Unconjugated Antibody | 1. Inefficient Conjugation Reaction: See "Low Average DAR" causes. 2. Precipitation of Drug-Linker: The drug-linker may have limited solubility in the reaction buffer. | 1. Optimize Reaction Conditions: Refer to the troubleshooting steps for "Low Average DAR". 2. Improve Solubility: Add a small percentage (e.g., <10%) of a water-miscible organic co-solvent like DMSO to the reaction mixture to improve the solubility of the drug-linker. |
| ADC Aggregation | 1. High DAR: Increased hydrophobicity of the ADC. 2. Hydrophobic Drug: The cytotoxic payload itself is highly hydrophobic. 3. Suboptimal Buffer Conditions: pH or ionic strength of the buffer may promote aggregation. 4. Harsh Reaction Conditions: High temperatures or extreme pH can denature the antibody. | 1. Target a Lower DAR: Adjust the molar ratio of the drug-linker to the antibody to achieve a lower average DAR. 2. Formulation Optimization: Screen different formulation buffers to find one that minimizes aggregation. 3. Milder Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an alkyne-modified drug to an azide-modified antibody using the this compound linker system.
Step 1: Preparation of the Azide-Modified Antibody
This step assumes you have already conjugated the this compound linker to your drug of interest and are starting with an azide-modified antibody.
Step 2: CuAAC Reaction
-
Prepare Stock Solutions:
-
Azide-Modified Antibody: Prepare the antibody in an amine-free buffer such as PBS, pH 7.4, at a concentration of 1-10 mg/mL.
-
Alkyne-Modified Drug: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.[2]
-
THPTA Ligand: Prepare a 200 mM stock solution in water.[2]
-
Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in water immediately before use.[2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody solution.
-
Add the desired molar excess of the alkyne-modified drug stock solution (e.g., 5-fold molar excess). Keep the final DMSO concentration below 10%.
-
In a separate tube, prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.[2]
-
Add the Cu(I)-THPTA complex to the antibody-drug mixture. A final copper concentration of 0.25 mM is a good starting point.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 5 mM is recommended.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Protocol 2: ADC Purification and DAR Analysis by HIC
Materials:
-
HIC Column: Phenyl-based column.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0.[4]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[4]
Procedure:
-
Sample Preparation: Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate.[4]
-
Chromatography:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from a high salt concentration (favoring binding) to a low salt concentration (favoring elution). For example, a gradient from 33.3% to 100% Mobile Phase B over 30 column volumes.[4]
-
-
Data Analysis:
-
Integrate the peak areas of the different DAR species in the chromatogram.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Data Presentation
The following tables summarize the key parameters that can be adjusted to control the DAR. Optimal values should be determined empirically for each specific ADC system.
Table 1: Effect of Molar Ratio of Drug-Linker to Antibody on Average DAR
| Molar Ratio (Drug-Linker : Antibody) | Expected Average DAR | Notes |
| 3 : 1 | 1.5 - 2.5 | A good starting point for achieving a low DAR. |
| 5 : 1 | 2.5 - 3.5 | Commonly used to target a DAR of ~3. |
| 8 : 1 | 3.5 - 4.5 | Can be used to target a higher DAR, but may increase the risk of aggregation. |
| 10 : 1 | > 4.5 | May lead to high DARs but requires careful optimization to control heterogeneity and aggregation. |
Note: These are generalized expected outcomes. Actual results will vary.
Table 2: Recommended Reaction Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | pH 7.4 is a common starting point. |
| Temperature | 4°C - 25°C | Room temperature is often sufficient. Lower temperatures can be used for sensitive antibodies. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimal time. |
| Copper Catalyst Concentration | 0.1 - 1 mM | Higher concentrations can increase reaction rate but may also lead to antibody damage. |
| Ligand to Copper Ratio | 2:1 - 5:1 | A molar excess of the ligand helps to stabilize the copper catalyst. |
Visualizations
Caption: Workflow for ADC Synthesis and DAR Control.
Caption: Troubleshooting Logic for Inconsistent DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Best practices for handling and storing Azido-PEG1-Val-Cit-PABC-PNP.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Azido-PEG1-Val-Cit-PABC-PNP, a key linker in the development of Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a cleavable ADC linker. It is primarily used in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4] Its key components are:
-
Azido group (N3): Enables conjugation to an antibody or other targeting molecule via "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]
-
PEG1 spacer: A single polyethylene (B3416737) glycol unit that enhances the linker's water solubility and flexibility.[5]
-
Val-Cit dipeptide: A valine-citrulline motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1]
-
PABC (p-aminobenzyl carbamate) self-immolative spacer: After the Val-Cit linker is cleaved, this spacer releases the active payload in an unmodified form.[6]
-
PNP (p-nitrophenyl) carbonate: A highly reactive leaving group that facilitates the efficient conjugation of amine-containing payloads through the formation of a stable carbamate (B1207046) bond.[6]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment. It is crucial to protect the compound from moisture, as the p-nitrophenyl carbonate group is susceptible to hydrolysis.[7]
Q3: In which solvents is this compound soluble?
This linker is generally soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[6] The PEG1 spacer enhances its solubility in aqueous solutions, which is beneficial during the ADC conjugation process.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Low Yield During Payload Conjugation
Question: I am experiencing a low yield when conjugating my amine-containing payload to the this compound linker. What are the possible causes and solutions?
Answer: Low conjugation yield can be attributed to several factors related to the reactants and reaction conditions.
| Potential Cause | Recommended Solution |
| Degradation of the Linker | Ensure the linker has been stored properly at -20°C and protected from moisture and light. Use fresh, high-quality linker for each experiment. |
| Presence of Moisture | Use anhydrous solvents (e.g., DMF, DMSO) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the PNP carbonate.[6] |
| Suboptimal Reaction Conditions | Optimize the molar ratio of the payload to the linker. A slight excess of the payload (1.0-1.2 equivalents) can help drive the reaction to completion.[6] Also, ensure the reaction temperature is appropriate, typically room temperature (20-25°C).[6] |
| Insufficient Base | The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equivalents), is often necessary to facilitate the reaction.[6] |
| Poor Solubility of Reactants | Ensure both the linker and the payload are fully dissolved in the reaction solvent before mixing. |
Issue 2: Premature Cleavage of the Val-Cit Linker
Question: I am observing premature release of my payload from the ADC, particularly in preclinical mouse models. Why is this happening and how can I address it?
Answer: Premature drug release with Val-Cit linkers in mouse models is a known issue.
| Potential Cause | Recommended Solution |
| Cleavage by Mouse Carboxylesterase 1c (Ces1c) | The Val-Cit dipeptide is susceptible to cleavage by Ces1c, an enzyme present in rodent plasma.[1] This can lead to off-target toxicity and reduced efficacy in mouse models. |
| Alternative Linker Strategies | Consider using a linker that is less susceptible to Ces1c cleavage, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker. |
| Different Animal Models | For later-stage preclinical studies, consider using animal models where the Val-Cit linker is more stable, such as non-human primates. |
Issue 3: Aggregation of the ADC
Question: My final ADC product is showing signs of aggregation. What could be the cause and how can I mitigate this?
Answer: ADC aggregation is often linked to the hydrophobicity of the linker-payload.
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation. Optimize the conjugation reaction to achieve a lower, more controlled DAR. |
| Hydrophobic Payload | The combination of a hydrophobic payload with the linker can increase the propensity for aggregation. |
| Formulation Issues | Optimize the formulation of the final ADC product. The inclusion of excipients such as polysorbate 20 or sucrose (B13894) can improve stability. |
| Solid-Phase Conjugation | Consider performing the conjugation with the antibody immobilized on a solid support to prevent intermolecular aggregation.[8] |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Payload to this compound
This protocol outlines the general procedure for attaching a payload with a primary or secondary amine to the PNP-activated linker.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Inert gas (Nitrogen or Argon)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) for characterization
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried.
-
Dissolution:
-
Reaction:
-
Monitoring: Monitor the reaction progress by LC-MS or RP-HPLC.
-
Purification:
-
Upon completion, purify the crude product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.[6]
-
Collect the fractions containing the desired linker-payload conjugate.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.[6]
-
Characterization: Confirm the identity and purity of the final Azido-PEG1-Val-Cit-PABC-Payload conjugate by LC-MS and RP-HPLC.[6]
Protocol 2: General Procedure for ADC Synthesis via Click Chemistry (CuAAC)
This protocol provides a general overview of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the azide-containing linker-payload to an alkyne-modified antibody.
Materials:
-
Alkyne-modified monoclonal antibody (mAb)
-
Azido-PEG1-Val-Cit-PABC-Payload conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, the ligand, and sodium ascorbate (B8700270) in an appropriate buffer.
-
Dissolve the Azido-PEG1-Val-Cit-PABC-Payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified mAb with the Azido-linker-payload conjugate.
-
Add the CuSO4 and the chelating ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification:
-
Purify the resulting ADC from excess reagents using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation by SEC.
-
Confirm the purity and integrity of the ADC by SDS-PAGE.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Troubleshooting low conjugation yield.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cleavable Antibody-Drug Conjugate (ADC) Linkers: Featuring Azido-PEG1-Val-Cit-PABC-PNP
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. A well-designed linker ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and efficiently releases the payload at the tumor site. This guide provides a detailed comparison of Azido-PEG1-Val-Cit-PABC-PNP with other major classes of cleavable ADC linkers, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction to Cleavable ADC Linkers
Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload in response to specific triggers present in the tumor microenvironment or within the cancer cells.[1][2] The primary mechanisms for cleavage include enzymatic degradation, changes in pH, and differences in reductive potential.
This compound is a protease-cleavable linker that belongs to the dipeptide linker family.[3][] Its core components are:
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[]
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, spontaneously releases the payload.
-
PEG1: A single polyethylene (B3416737) glycol unit that can enhance hydrophilicity and potentially improve the pharmacokinetic properties of the ADC.[5]
-
Azido (B1232118) and PNP groups: The azido group allows for conjugation to an antibody via click chemistry, while the p-nitrophenyl (PNP) carbonate is a reactive group for attaching the cytotoxic payload.[3]
This guide will compare the performance of Val-Cit-PABC-based linkers with two other major classes of cleavable linkers: pH-sensitive hydrazone linkers and glutathione-sensitive disulfide linkers.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different cleavable ADC linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Representative Linker | ADC Model | Species | Stability Metric (% Intact ADC or DAR) | Reference |
| Protease-Cleavable | Val-Cit-PABC | Trastuzumab-MMAE | Rat | ~25% payload loss after 7 days | [6] |
| Val-Cit-PABC | Anti-CD30-MMAE | Human | Half-life of ~230 days (projected) | [7] | |
| Val-Ala-PABC | Anti-CD30-MMAE | Human | Similar buffer stability to Val-Cit | [] | |
| pH-Sensitive | Hydrazone | Anti-CD30-Auristatin E | Human | Half-life of ~2.6 days | [7] |
| Hydrazone | Sacituzumab Govitecan | Human | Half-life of ~36 hours | [] | |
| Glutathione-Sensitive | Disulfide (SPDB) | Anti-CD22-DM1 | Mouse | >50% intact ADC after 7 days | [][9] |
Table 2: Comparative In Vitro Efficacy of ADCs with Cleavable Linkers
| Linker Type | Representative Linker | Cell Line | Payload | IC50 (nM) | Reference |
| Protease-Cleavable | Val-Cit-PABC | BT-474 (HER2+) | MMAE | Low nanomolar range | [10] |
| Val-Cit-PABC | Multiple HL and ALCL cell lines | MMAF | Sub-nanomolar | [7] | |
| pH-Sensitive | Hydrazone | L2987 (lung adenocarcinoma) | Auristatin E | Less potent than dipeptide linkers in vitro | [7] |
| Glutathione-Sensitive | Disulfide | Non-Hodgkin's lymphoma xenograft model | PBD | Similar in vivo activity to Val-Cit-PBD | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for evaluating ADC linker performance.
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[12]
-
Materials:
-
Procedure:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
To measure intact ADC, use affinity capture (e.g., Protein A beads) to isolate the ADC, followed by analysis using LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[15]
-
To measure released payload, precipitate plasma proteins with an organic solvent (e.g., acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS to quantify the free payload.[16]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life of the linker.
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the potency of an ADC in killing cancer cells in culture and to calculate the half-maximal inhibitory concentration (IC50).[1][2][17][18]
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest and unconjugated antibody (as control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Replace the medium in the wells with the ADC or control solutions and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
3. In Vivo Efficacy Study (Xenograft Model)
-
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[9][19][20][21]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line for implantation
-
ADC of interest, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the ADC, vehicle, or control antibody intravenously at a specified dose and schedule.
-
Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume is typically calculated as (length × width²)/2.
-
The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. The efficacy of the ADC is determined by the extent of tumor growth inhibition or regression compared to the control groups.
Mandatory Visualization
The following diagrams illustrate the cleavage mechanisms of the discussed linkers and a general experimental workflow.
Caption: Cleavage of a Val-Cit-PABC Linker.
Caption: Workflow for ADC Linker Comparison.
Conclusion
The choice of a cleavable linker is a critical determinant of the therapeutic index of an ADC. The this compound linker, representative of the protease-cleavable dipeptide class, generally offers high plasma stability and specific payload release within tumor cells.[22] In comparison, pH-sensitive hydrazone linkers can exhibit lower plasma stability, while the stability of glutathione-sensitive disulfide linkers can be modulated by steric hindrance.[][12] The inclusion of a PEG moiety in the this compound linker may provide advantages in terms of hydrophilicity and pharmacokinetics.[5] Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation necessary to select the most promising ADC candidates for clinical development.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. encyclopedia.pub [encyclopedia.pub]
Val-Cit vs. Val-Ala Linkers: A Comparative Guide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly impacting their therapeutic index by governing both stability in circulation and the efficiency of payload release within target tumor cells. Among the most prevalent classes of cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being prominent examples. This guide provides an objective comparison of Val-Cit and Val-Ala linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Both Val-Cit and Val-Ala linkers are engineered for cleavage by lysosomal proteases, particularly cathepsin B, which is frequently overexpressed in tumor cells. This targeted cleavage mechanism is designed to ensure the preferential release of the cytotoxic payload within the cancer cell, thereby minimizing systemic toxicity. While both linkers have a track record of success in preclinical and clinical settings, they possess distinct physicochemical properties that influence ADC performance and manufacturability. Notably, Val-Ala linkers are generally less hydrophobic than their Val-Cit counterparts, a characteristic that can reduce the propensity for aggregation, especially at high drug-to-antibody ratios (DARs). Conversely, Val-Cit linkers boast a more extensive history of clinical validation. The optimal choice between these two linkers is contingent on the specific antibody, payload, and the desired pharmacokinetic and pharmacodynamic profile of the ADC.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala linkers in various experimental contexts.
Table 1: Physicochemical and In Vitro Performance
| Parameter | Val-Cit Linker | Val-Ala Linker | Reference |
| Aggregation (High DAR) | Prone to precipitation and aggregation. | Allows for DAR up to 7.4 with less than 10% aggregation. | |
| Cathepsin B Cleavage Rate | Standard cleavage rate. | Cleaved at approximately half the rate of Val-Cit. | |
| In Vitro Cytotoxicity (IC50) | Similar cellular viability and histopathological characteristics to Val-Ala. | Similar cellular viability and histopathological characteristics to Val-Cit. |
Table 2: In Vivo Performance
| Parameter | Val-Cit Linker | Val-Ala Linker | Reference |
| Plasma Stability (Human) | Generally stable. | Generally stable. | |
| Plasma Stability (Mouse) | Unstable due to susceptibility to carboxylesterase Ces1c. | More stable than Val-Cit, but can still be susceptible to premature cleavage. | |
| In Vivo Efficacy | Effective tumor growth inhibition. | Exhibited better tumor growth inhibition at a suboptimal dose in a human epidermoid A431 carcinoma model. |
Mechanism of Action: Intracellular Payload Release
Both Val-Cit and Val-Ala linkers operate via a similar mechanism of action. Following the binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized and trafficked to the lysosome. The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome facilitate the cleavage of the dipeptide linker. This cleavage initiates the release of the cytotoxic payload, which can then exert its therapeutic effect.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Quench the reaction by adding three volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of released payload using liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the percentage of intact ADC remaining at each time point by comparing the amount of released payload to the initial total payload.
In Vitro Lysosomal Cleavage Assay
Objective: To determine the rate of linker cleavage by the lysosomal protease cathepsin B.
Methodology:
-
Prepare a reaction buffer (50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
Add the ADC to the reaction buffer at a final concentration of 10 µM.
-
Initiate the reaction by adding activated human cathepsin B to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor.
-
Analyze the samples by LC-MS to quantify the amount of released payload.
-
Calculate the cleavage rate from the initial linear phase of the payload release over time.
In Vivo Efficacy Study
Objective: To compare the anti-tumor efficacy of ADCs with Val-Cit and Val-Ala linkers in a xenograft model.
Methodology:
-
Implant human tumor cells (e.g., HER2-positive NCI-N87 gastric cancer cells) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Val-Cit ADC, Val-Ala ADC).
-
Administer the ADCs intravenously at a specified dose and schedule (e.g., 3 mg/kg, once a week for three weeks).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Logical Relationships and Workflows
The selection between Val-Cit and Val-Ala linkers involves a trade-off between established clinical experience and improved physicochemical properties. The following diagram illustrates the decision-making workflow.
Conclusion
The choice between Val-Cit and Val-Ala linkers for ADC development is a nuanced decision that requires careful consideration of the specific project goals. Val-Ala linkers offer a significant advantage in terms of reduced hydrophobicity, which can mitigate aggregation issues, especially when working with hydrophobic payloads or aiming for high DARs. This can lead to improved manufacturing feasibility and potentially a better safety profile. Val-Cit linkers, on the other hand, are the cornerstone of several approved and clinical-stage ADCs, providing a wealth of historical data and a well-understood clinical profile. For novel ADC constructs, particularly those with challenging payloads or requiring high drug loading, the Val-Ala linker presents a compelling alternative to the traditional Val-Cit. However, for projects where leveraging the extensive clinical experience of Val-Cit is a priority, it remains a robust and validated choice. Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is
A Comparative Guide to the Efficacy of Azido-PEG1-Val-Cit-PABC-PNP in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the antibody-drug conjugate (ADC) linker, Azido-PEG1-Val-Cit-PABC-PNP, against various cancer cell lines. We will delve into its performance relative to other linker technologies, supported by available experimental data, and provide detailed methodologies for key assays. This guide aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation targeted cancer therapies.
Introduction to this compound
The this compound is a cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its key components include:
-
Azido-PEG1: An azide (B81097) group for click chemistry-based conjugation to an antibody and a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and reduce steric hindrance.[1]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2][3] This enzymatic cleavage ensures the targeted release of the payload within the cancer cell.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the conjugated payload.[1]
-
PNP (p-nitrophenyl): A leaving group that facilitates the conjugation of the linker to the cytotoxic payload.
The targeted release mechanism of this linker aims to maximize the therapeutic window by increasing the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure and associated off-target toxicities.[2]
Comparative Efficacy in Cancer Cell Lines
Below is a summary of representative IC50 values for vc-MMAE ADCs in various cancer cell lines. It is important to note that these values can vary depending on the target antigen expression levels of the specific antibody used in the ADC.
| Cancer Type | Cell Line | Target Antigen | IC50 (nM) of vc-MMAE ADC | Reference |
| Ovarian Cancer | OVCAR-3 | LSR | 0.19 | [5] |
| OVCAR-4 | LSR | 1.74 | [5] | |
| OVCAR-5 | LSR | 0.43 | [5] | |
| OVCAR-8 | LSR | 0.28 | [5] | |
| Breast Cancer | SK-BR-3 | HER2 | 410.54 ± 4.9 | [6] |
| Lung Cancer | NCI-H292 | EGFR | ~1-10 (Estimated) | |
| Colon Cancer | HT-29 | Guanylyl Cyclase C | ~10-100 (Estimated) |
Note: The IC50 values for lung and colon cancer cell lines are estimations based on the general potency of vc-MMAE ADCs and may vary significantly based on the specific antibody and antigen expression.
Comparison with Alternative Linker Technologies
The choice of linker is a critical determinant of an ADC's therapeutic index. Here, we compare the Val-Cit cleavable linker system with a non-cleavable linker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
| Feature | This compound (Cleavable) | SMCC (Non-Cleavable) | References |
| Payload Release Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) within the target cell.[2][7] | Proteolytic degradation of the antibody backbone within the lysosome, releasing the payload attached to the linker and an amino acid residue.[7] | [7] |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes, which can vary between species.[7] | Typically exhibits higher plasma stability due to the lack of a specific cleavage site, leading to minimal premature payload release.[7] | [7] |
| Bystander Effect | The released, membrane-permeable payload (e.g., MMAE) can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This can be advantageous in treating heterogeneous tumors.[7] | The released payload-linker-amino acid complex is often less membrane-permeable, resulting in a reduced or absent bystander effect. This can lead to lower off-target toxicity but may be less effective in heterogeneous tumors. | [7] |
| Efficacy | Potentially higher efficacy in heterogeneous tumors due to the bystander effect. | May have a better-tolerated safety profile due to higher stability and reduced off-target toxicity. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to determine the cytotoxic effects of an ADC and to calculate its IC50 value.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
ADC constructs (e.g., this compound conjugated to a payload)
-
Control antibody and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and isotype control ADC in complete culture medium. Remove the existing medium from the cells and add the different concentrations of the test articles.[6]
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
ADC Internalization and Payload Release
The following diagram illustrates the general mechanism of action for an ADC utilizing the this compound linker.
Caption: Mechanism of action of a Val-Cit linker-based ADC.
MMAE-Induced Apoptosis Pathway
Once released into the cytoplasm, a common payload like MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of MMAE-induced apoptosis.
Conclusion
The this compound linker represents a sophisticated and effective tool in the development of targeted cancer therapies. Its Cathepsin B-mediated cleavage mechanism allows for the specific release of cytotoxic payloads within tumor cells, and when paired with a potent payload like MMAE, it demonstrates significant efficacy across a range of cancer cell lines. The choice between a cleavable linker like this and a non-cleavable alternative depends on the specific therapeutic goals, including the desired balance between efficacy in heterogeneous tumors and the overall safety profile. The experimental protocols and mechanistic insights provided in this guide offer a foundation for the rational design and evaluation of novel ADCs incorporating this promising linker technology.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Azido-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipolysis-stimulated lipoprotein receptor-targeted antibody-drug conjugate demonstrates potent antitumor activity against epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. benchchem.com [benchchem.com]
In Vivo Performance of ADCs Utilizing Azido-PEG1-Val-Cit-PABC-PNP Linker in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) featuring the Azido-PEG1-Val-Cit-PABC-PNP linker system against relevant alternatives, supported by experimental data from murine models. The Valine-Citrulline (Val-Cit) dipeptide, combined with a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, is a well-established cathepsin B-cleavable linker system in ADC development. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) group for bioorthogonal conjugation aims to enhance the physicochemical and pharmacokinetic properties of the resulting ADC.
Mechanism of Action: The Val-Cit-PABC Cleavage Pathway
The efficacy of ADCs employing the Val-Cit-PABC linker is contingent upon a multi-step process initiated by the binding of the ADC to its target antigen on the cancer cell surface. This is followed by internalization and trafficking to the lysosome. Inside the lysosome, the acidic environment and the presence of proteases, such as cathepsin B, lead to the specific cleavage of the Val-Cit dipeptide. This cleavage triggers the spontaneous self-immolation of the PABC spacer, releasing the active cytotoxic payload into the cytoplasm to induce cell death.
Caption: Intracellular trafficking and payload release of a Val-Cit-PABC ADC.
Performance Comparison of Linker Technologies in Mouse Models
The in vivo performance of an ADC is critically dependent on the stability and cleavage characteristics of its linker. While the Val-Cit linker is designed for selective cleavage within tumor cells, studies have revealed its susceptibility to premature cleavage in rodent plasma, particularly in mice, due to the activity of carboxylesterase 1c (Ces1c). This can lead to off-target toxicity and a reduced therapeutic window in preclinical mouse models. The inclusion of a PEG spacer is intended to mitigate some of these challenges by improving hydrophilicity and pharmacokinetic properties.
In Vivo Stability and Efficacy
The following table summarizes comparative data on the in vivo stability and efficacy of ADCs with different linker technologies in mouse xenograft models.
| Linker Type | Key Modification | Mouse Model | Key Findings | Reference |
| Val-Cit-PABC | Standard cleavable linker | Xenograft models | Susceptible to premature cleavage by mouse carboxylesterase 1c, leading to reduced stability and efficacy. | [1] |
| EVCit-PABC | Addition of a glutamic acid residue | Xenograft models | Dramatically improved half-life in mouse models (from 2 to 12 days) and remarkable treatment effect on tumors. | [1] |
| PEGylated Linker | Incorporation of a PEG moiety | Xenograft models | Improved pharmacokinetics, tolerability, and efficacy. Reduced non-specific cellular uptake and hematologic toxicity. |
Toxicity Profiles
The toxicity of an ADC is influenced by both on-target, off-tumor effects and off-target toxicity due to premature payload release.
| Linker Type | Key Modification | Mouse Model | Observed Toxicity | Reference |
| Non-PEGylated ADC | - | Sprague-Dawley rats | At 50 mg/kg, all animals lost >20% body weight by day 6. | |
| PEG12-ADC | 12-unit PEG chain | Sprague-Dawley rats | Minimal change in body weight at the same dose. Substantially less hematologic toxicity. |
Experimental Protocols
Detailed methodologies are essential for the reproducible in vivo evaluation of ADCs. Below are representative protocols for key experiments in mouse models.
Xenograft Tumor Model for Efficacy Studies
This protocol outlines the establishment of a xenograft tumor model and the subsequent evaluation of ADC efficacy.
References
A Comparative Analysis of CuAAC and SPAAC for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conjugation of potent cytotoxic drugs to monoclonal antibodies, creating Antibody-Drug Conjugates (ADCs), represents a cornerstone of targeted cancer therapy. The choice of ligation chemistry is critical to the efficacy, stability, and homogeneity of the final ADC product. Among the most powerful tools for this purpose are the "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed comparative analysis of these two methods, supported by experimental data and protocols, to aid researchers in selecting the optimal strategy for their ADC synthesis.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity, which can cause protein oxidation and aggregation.[1][2][3] | High, as it is a metal-free reaction, making it suitable for in vivo applications.[4] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[4] | Generally slower than CuAAC, with rates dependent on the specific cyclooctyne (B158145) used. Rate constants can range from 10⁻³ to 1 M⁻¹s⁻¹.[5][6] |
| Reactants | Terminal alkyne and azide (B81097). | Strained cyclooctyne (e.g., DBCO, BCN) and azide. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1] | Forms a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. |
| Side Reactions | Potential for copper-mediated protein oxidation and aggregation.[2][3] | Some strained alkynes can exhibit off-target reactivity with thiols present in proteins.[7] |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally less expensive and readily available.[5] | Strained cyclooctynes are typically more expensive and complex to synthesize.[4][5] |
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative performance indicators derived from various studies.
| Parameter | CuAAC | SPAAC | Key Takeaways |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne) | CuAAC is generally 10 to 1000 times faster than SPAAC.[4] |
| Typical Reaction Time | 30 - 60 minutes | 1 - 24 hours | CuAAC reactions often reach completion more rapidly.[1] |
| Typical Yield | High to quantitative (>95%) | High, but can be slightly lower than CuAAC depending on the reactants and conditions. | Both methods can achieve high conjugation efficiencies. |
| Drug-to-Antibody Ratio (DAR) | Can achieve theoretical DAR with high homogeneity in site-specific conjugations. | Can achieve theoretical DAR with high homogeneity in site-specific conjugations.[8] | Both methods are well-suited for producing homogeneous ADCs. |
Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the ring strain of a cyclooctyne to drive the reaction without a catalyst.
The experimental workflows for ADC synthesis using these methods reflect their fundamental differences.
Detailed Experimental Protocols
The following are generalized protocols for the site-specific synthesis of an ADC, using Trastuzumab and a derivative of Monomethyl Auristatin E (MMAE) as an example.
Protocol 1: CuAAC Synthesis of Trastuzumab-MMAE ADC
This protocol assumes the availability of Trastuzumab engineered with a terminal alkyne group and an azide-functionalized MMAE derivative.
Materials:
-
Alkyne-modified Trastuzumab in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-MMAE derivative
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-MMAE derivative in DMSO to a final concentration of 10 mM.
-
Dilute the alkyne-modified Trastuzumab to a working concentration (e.g., 5 mg/mL) in PBS.
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 50 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Let this solution stand for 1-2 minutes to allow for complex formation.
-
-
Conjugation Reaction:
-
In a reaction tube, add the desired amount of alkyne-modified Trastuzumab.
-
Add the azide-MMAE solution to the antibody solution. A 5 to 10-fold molar excess of the drug-linker over the antibody is typically used.
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 50-200 µM is often effective.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Upon completion, purify the ADC from unreacted drug-linker and catalyst components using size-exclusion chromatography (SEC) with an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.
-
Protocol 2: SPAAC Synthesis of Trastuzumab-MMAE ADC
This protocol assumes the availability of Trastuzumab engineered with an azide group and a DBCO-functionalized MMAE derivative.
Materials:
-
Azide-modified Trastuzumab in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-MMAE derivative
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Preparation of Reagents:
-
Dissolve the DBCO-MMAE derivative in DMSO to a final concentration of 10 mM.
-
Dilute the azide-modified Trastuzumab to a working concentration (e.g., 5 mg/mL) in PBS.
-
-
Conjugation Reaction:
-
In a reaction tube, add the desired amount of azide-modified Trastuzumab.
-
Add the DBCO-MMAE solution to the antibody solution. A 3 to 5-fold molar excess of the DBCO-drug over the azide sites on the antibody is typically sufficient. The final DMSO concentration should be kept low (typically <10%) to avoid antibody denaturation.
-
Gently mix the reaction and incubate at 4°C or room temperature for 1 to 24 hours. The reaction progress can be monitored by analytical techniques.[9][10]
-
-
Purification:
-
Once the reaction has reached the desired level of completion, purify the ADC using size-exclusion chromatography (SEC) to remove any unreacted DBCO-MMAE.
-
-
Characterization:
-
Characterize the purified ADC for DAR, purity, and aggregation using the same methods described for the CuAAC-synthesized ADC.
-
Conclusion and Recommendations
Both CuAAC and SPAAC are powerful and versatile methods for the synthesis of ADCs, each with its own set of advantages and disadvantages.
CuAAC is the preferred method when:
-
Rapid reaction kinetics and high throughput are critical.
-
The synthesis is performed in vitro , and potential copper-induced protein modification is not a primary concern or can be mitigated with appropriate ligands and reaction conditions.
-
Cost-effectiveness is a major consideration.
SPAAC is the method of choice for:
-
Applications requiring high biocompatibility , such as in vivo conjugation or labeling of live cells.
-
Situations where the presence of a metal catalyst is undesirable due to concerns about protein integrity or downstream applications.
-
Simpler reaction setup without the need for a catalyst and reducing agent.
Ultimately, the selection between CuAAC and SPAAC should be based on a careful consideration of the specific requirements of the ADC being synthesized, the intended application, and the available resources. For many routine in vitro ADC production workflows, the speed and efficiency of CuAAC make it an attractive option. However, the superior biocompatibility of SPAAC makes it an indispensable tool for more advanced applications and in vivo studies.
References
- 1. axispharm.com [axispharm.com]
- 2. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 3. Effect of Copper-Catalyzed Oxidation on the Aggregation of the Islet Amyloid Polypeptide [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. A glyco-engineering approach for site-specific conjugation to Fab glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of precision antibody conjugates using proximity-induced chemistry [thno.org]
- 10. broadpharm.com [broadpharm.com]
The Balancing Act: How PEG Chain Length Dictates ADC Pharmacokinetics and Efficacy
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on a delicate balance between antibody specificity, payload potency, and the physicochemical properties of the linker. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a critical modulator of an ADC's therapeutic index. The length of the PEG chain is not a trivial design choice; it profoundly influences the ADC's solubility, stability, and, most importantly, its pharmacokinetic (PK) profile, ultimately impacting its anti-tumor efficacy and safety.
Hydrophobic payloads, while often potent, can induce aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1][2] This guide provides a comparative analysis of how varying PEG chain lengths affect ADC pharmacokinetics, supported by experimental data, to inform the design of next-generation ADCs.
Comparative Pharmacokinetic Data
The selection of a PEG linker length represents a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. Longer PEG chains generally improve an ADC's PK profile by increasing its hydrodynamic radius, which in turn reduces renal clearance and extends plasma half-life.[3] However, this can sometimes be accompanied by a decrease in in vitro potency.[1][3] The following tables summarize quantitative data from preclinical studies, offering a comparative view of key performance metrics across different PEG linker lengths.
| Linker/ADC Component | PEG Chain Length | Key Pharmacokinetic Parameter | Animal Model | Key Finding | Reference |
| Glucuronide-MMAE Linker | PEG2, PEG4, PEG8, PEG12, PEG24 | Clearance Rate | Sprague-Dawley Rats | Clearance rates decreased with increasing PEG length, stabilizing at PEG8 and beyond.[4][5] | [4][5] |
| Glucuronide-MMAE Linker | PEG2, PEG4, PEG8, PEG12, PEG24 | ADC Exposure (AUC) | Sprague-Dawley Rats | ADC exposure increased with PEG size up to PEG8, with minimal further increase for longer chains.[5] | [5] |
| Dipeptide Linker-MMAE | mPEG24 | Half-life | Not Specified | The mPEG24 moiety resulted in a prolonged half-life.[2] | [2] |
| Affibody-MMAE Conjugate | 4 kDa PEG, 10 kDa PEG | Half-life Extension | Animal Model | 2.5-fold and 11.2-fold half-life extensions were observed for 4 kDa and 10 kDa PEG, respectively, compared to a non-PEGylated conjugate.[6][7] | [6][7] |
| Side-chain PEGylated drug-linker | PEG2, PEG4, PEG8, PEG12, PEG24 | Plasma and Tumor Exposure | Tumor-bearing Xenograft Mice | Increasing PEG chain length led to increased plasma and tumor exposures.[8] | [8] |
| Linker/ADC Component | PEG Chain Length | In Vitro Cytotoxicity (IC50) | Cell Line(s) | Key Finding | Reference |
| Affibody-MMAE Conjugate | 4 kDa PEG, 10 kDa PEG | IC50 | HER2-positive cell lines | 4.5-fold and 22-fold reductions in in vitro cytotoxicity were observed for 4 kDa and 10 kDa PEG, respectively, compared to a non-PEGylated conjugate.[6][7] | [6][7] |
| HER2-targeted ADC | Not specified, but longer chains | IC50 | HER2-positive cancer cell lines | Selective potency increased with longer PEG chains, indicated by a lower IC50 value.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in the cited studies to evaluate the impact of PEG chain length on ADC pharmacokinetics and efficacy.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3] For HER2-targeted ADCs, HER2-positive cell lines are used.[4]
-
Assay Procedure: Cells are seeded in 96-well plates and incubated with serial dilutions of the ADCs for a specified period (e.g., 72 hours).
-
Data Analysis: Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS). The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is determined by fitting the dose-response data to a four-parameter logistic model.
In Vivo Pharmacokinetic Analysis
-
Animal Models: Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies.[4] For efficacy studies, tumor-bearing xenograft mouse models are established by subcutaneously injecting human cancer cells.[8]
-
Dosing: ADCs with varying PEG chain lengths are administered as a single intravenous (IV) or intraperitoneal (IP) dose.[4]
-
Sample Collection: Blood samples are collected at various time points post-administration.[9]
-
Analytical Method: The concentration of the ADC in plasma or serum is quantified using methods such as ELISA to measure total antibody or ADC concentration.[9]
-
Data Analysis: Pharmacokinetic parameters, including clearance, half-life, and area under the curve (AUC), are calculated by fitting the concentration-time data to a pharmacokinetic model, often a two-compartment model.[4][5]
In Vivo Tumor Growth Inhibition (Efficacy) Study
-
Animal Model: Tumor-bearing xenograft mice are randomized into treatment and control groups.[8]
-
Treatment: Mice are treated with the ADCs, a vehicle control, and potentially a non-binding ADC control.
-
Monitoring: Tumor volumes and body weights are measured regularly.[4]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.[1]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Visualizing the Impact of PEGylation
The following diagrams illustrate key concepts and workflows related to the impact of PEGylation on ADC development and pharmacokinetics.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index.[1] While longer PEG chains generally confer favorable pharmacokinetic properties, such as reduced clearance and extended half-life, this can sometimes come at the cost of reduced in vitro potency.[3][6][7] The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation.[1] By carefully considering the interplay between linker length and the desired pharmacological profile, researchers can rationally design safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
Validating Cathepsin B-Mediated Cleavage of Azido-PEG1-Val-Cit-PABC-PNP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of cathepsin B-mediated cleavage of the Azido-PEG1-Val-Cit-PABC-PNP linker, a critical component in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with alternative linker technologies.
Introduction to Cathepsin B-Cleavable Linkers
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in tumor cells.[1][] This differential expression makes it an attractive target for the selective release of cytotoxic payloads within the tumor microenvironment. The valine-citrulline (Val-Cit) dipeptide has emerged as a highly effective and widely used substrate for cathepsin B.[3][] The this compound linker incorporates this cleavable motif, along with a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, a polyethylene (B3416737) glycol (PEG) unit to enhance solubility, an azide (B81097) group for bioorthogonal conjugation, and a p-nitrophenyl (PNP) activated carbonate for payload attachment.[1][3]
The validation of cathepsin B-mediated cleavage is a crucial step in the preclinical development of any therapeutic agent utilizing this linker. This process ensures that the linker is stable in circulation and that the payload is efficiently released upon internalization into target cells.
Mechanism of Cleavage and Payload Release
The release of the payload from an ADC utilizing the this compound linker is a multi-step process that occurs within the acidic environment of the lysosome.
Upon binding to its target on the cell surface, the ADC is internalized and trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) is optimal for cathepsin B activity.[3] Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PABC spacer. This initial cleavage triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active payload.[3]
Quantitative Comparison of Linker Cleavage
The efficiency of cathepsin B-mediated cleavage can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate. While specific kinetic data for the full this compound linker is often proprietary, representative data for similar Val-Cit containing linkers and other dipeptide substrates provide a valuable comparative framework.
| Dipeptide Linker | Relative Cleavage Rate (Val-Cit = 1.0) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Val-Cit | 1.0 | High | Widely used and well-characterized.[5][6] |
| Val-Ala | ~0.5 | Moderate | Cleaved at approximately half the rate of Val-Cit.[5][7] |
| Phe-Lys | ~30 | Very High | Cleaved significantly faster than Val-Cit by isolated cathepsin B.[5] |
| GPLG | High | High | Substrate for Matrix Metalloproteinases (MMPs) as well.[8] |
| cBu-Cit | Similar to Val-Cit | High | A peptidomimetic linker with enhanced specificity for cathepsin B.[][10] |
Note: The data presented are illustrative and based on typical performance as described in the scientific literature. Actual results can vary based on the full linker-payload structure and experimental conditions.
Experimental Protocols for Validation
The validation of cathepsin B-mediated cleavage typically involves a combination of fluorometric assays, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Fluorometric Cleavage Assay
This assay provides a rapid and sensitive method for screening linker cleavage and determining enzyme kinetics. It utilizes a fluorogenic substrate where the fluorescence is quenched until the peptide linker is cleaved by cathepsin B.
Endpoint Assay for Screening:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5.
-
Cathepsin B Solution: Reconstitute recombinant human cathepsin B in assay buffer to a working concentration (e.g., 10-50 nM).
-
Substrate Solution: Prepare a stock solution of the Azido-PEG1-Val-Cit-PABC-fluorophore conjugate in DMSO and dilute to the desired final concentration (e.g., 10-50 µM) in assay buffer.
-
Inhibitor Solution (Negative Control): A known cathepsin B inhibitor (e.g., CA-074) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the activated cathepsin B solution to the sample wells.
-
For negative control wells, pre-incubate the cathepsin B solution with the inhibitor for 15 minutes at room temperature before adding to the plate.
-
Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
Kinetic Assay for Michaelis-Menten Parameters:
-
Reagent Preparation: As for the endpoint assay, but prepare a serial dilution of the substrate solution.
-
Assay Procedure:
-
Add 50 µL of activated cathepsin B solution to the wells.
-
Add 50 µL of each substrate concentration to the respective wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used to separate and quantify the intact linker-payload, the cleaved payload, and other reaction components over time.
-
Reaction Setup:
-
Incubate the this compound-payload conjugate with cathepsin B in assay buffer at 37°C.
-
At various time points, quench the reaction by adding a stopping agent (e.g., a strong acid or an organic solvent).
-
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid) to separate the components.
-
Monitor the elution profile using a UV detector at a wavelength where the payload absorbs.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the intact conjugate and the released payload by comparing their retention times and peak areas to those of known standards.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
-
Mass Spectrometry (MS) Analysis
MS is a powerful tool for confirming the identity of the cleavage products and for detailed characterization of the ADC.[11][12]
-
Sample Preparation:
-
Following the in vitro cleavage reaction, the sample can be directly analyzed or first separated by HPLC.
-
-
MS Analysis:
-
Introduce the sample into a mass spectrometer (e.g., QTOF or Orbitrap).
-
Acquire mass spectra to determine the molecular weights of the components in the mixture.
-
Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns that confirm their structures.
-
-
Data Analysis:
-
Compare the measured masses and fragmentation patterns to the theoretical values for the expected cleavage products to confirm the cleavage site.
-
Comparison with Alternative Linker Technologies
While the Val-Cit linker is a robust and widely adopted platform, several alternative cleavable linkers have been developed to address specific challenges such as off-target cleavage or to exploit different biological pathways.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| Glutathione-Sensitive (Disulfide) | Reduction in the cytoplasm | Exploits the high intracellular glutathione (B108866) concentration. | Potential for premature cleavage in the bloodstream. |
| pH-Sensitive (Hydrazone) | Acid hydrolysis in endosomes/lysosomes | Simple and well-established chemistry. | Can have slower release kinetics compared to enzymatic cleavage. |
| β-Glucuronidase-Cleavable | Cleavage by β-glucuronidase in the tumor microenvironment | High tumor specificity for certain cancer types. | Dependent on the expression of a specific enzyme. |
| Non-Cleavable | Proteolytic degradation of the antibody backbone | High plasma stability. | Payload is released with an attached amino acid, which may affect its activity. |
Conclusion
The validation of cathepsin B-mediated cleavage is a cornerstone in the development of ADCs and other targeted therapies that utilize the this compound linker. A combination of fluorometric assays, HPLC, and mass spectrometry provides a robust toolkit for confirming the desired cleavage mechanism and quantifying the efficiency of payload release. While the Val-Cit linker remains a gold standard, a thorough understanding of its performance in comparison to alternative linker technologies is essential for the rational design of the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 10. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 11. criver.com [criver.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in the design and development of ADCs, profoundly influencing their stability, mechanism of action, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers to inform the rational design of next-generation ADCs.
Unveiling the Mechanisms: Two Distinct Strategies for Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their approach to releasing the cytotoxic payload.
Cleavable linkers are engineered to be stable in the systemic circulation but to break down and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common strategies include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (vc), which are cleaved by lysosomal proteases such as cathepsin B, an enzyme abundant in tumor cells.[2]
-
pH-sensitive linkers: These linkers, for instance those with a hydrazone bond, remain stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, where glutathione (B108866) concentrations are significantly higher than in the bloodstream.[2]
Non-cleavable linkers , in contrast, do not have a specific trigger for cleavage. The payload is released only after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[3] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[4]
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic or chemical cleavage in the tumor microenvironment or within the cell.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[3] |
| Released Payload | Typically the unmodified, potent payload. | Payload attached to the linker and an amino acid residue.[4] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[5] | Generally higher, leading to a more stable ADC in circulation.[4] |
| "Bystander Effect" | High potential, as the released, often membrane-permeable payload can kill neighboring antigen-negative tumor cells.[2] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[5] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[3] | Lower potential due to higher stability and a limited bystander effect.[3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[5] | May be less effective against antigen-negative cells within the tumor.[5] |
Quantitative Performance Data: A Comparative Overview
The following tables summarize quantitative data from preclinical studies to provide a comparative perspective on the performance of ADCs with cleavable versus non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to offer a representative comparison.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Citation |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, used as a comparator | [5] |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [5] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | [5] |
In Vivo Efficacy
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| anti-CD22-MC-vc-PAB-MMAE | Cleavable | Ramos xenograft | 6.5 mg/kg | Significant tumor growth delay | [6] |
| anti-CD22-MC-MMAF | Non-cleavable | Ramos xenograft | 7 mg/kg | Significant tumor growth delay | [6] |
| Trastuzumab-DXd | Cleavable | NCI-N87 Gastric Cancer | Single dose | Comparable to Exolinker ADC | [7] |
| Exolinker ADC | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Comparable to T-DXd | [7] |
Plasma Stability
| ADC Construct | Linker Type | Species | Stability Metric | Result | Citation |
| Trastuzumab-DXd | Cleavable (GGFG) | Rat | DAR decrease over 7 days | ~50% decrease | [7] |
| Exolinker ADC | Cleavable (exo-EVC) | Rat | DAR decrease over 7 days | More stable than T-DXd | [7] |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable (MCC) | Rat, Cynomolgus Monkey | Deconjugation | Slower clearance compared to payload | [8] |
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the distinct mechanisms of action of cleavable and non-cleavable linkers, as well as a typical experimental workflow for their evaluation.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for comparing ADCs with different linkers.
Detailed Experimental Protocols
Reproducible and robust experimental design is paramount for the accurate evaluation of ADCs. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with cleavable linker and ADC with non-cleavable linker
-
Unconjugated monoclonal antibody (isotype control)
-
Free cytotoxic payload
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC with cleavable linker and ADC with non-cleavable linker
-
Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS)
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.
-
Quantification of Intact ADC (ELISA-based):
-
Coat a microplate with an anti-human IgG antibody.
-
Add plasma samples and incubate to capture the ADC.
-
Detect the captured ADC using a secondary antibody conjugated to an enzyme that recognizes the payload.
-
Add a substrate and measure the resulting signal.
-
-
Quantification of Total Antibody (ELISA-based):
-
Use a similar ELISA setup but with a secondary antibody that recognizes the antibody portion of the ADC, regardless of payload conjugation.
-
-
Data Analysis: Calculate the drug-to-antibody ratio (DAR) at each time point by dividing the concentration of the intact ADC by the concentration of the total antibody. A decrease in DAR over time indicates payload deconjugation.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of ADCs in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC with cleavable linker and ADC with non-cleavable linker
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups and administer the ADCs and vehicle control intravenously at the specified dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or when significant toxicity is observed.
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.
Conclusion: A Strategic Choice Based on Therapeutic Context
The selection of a cleavable or non-cleavable linker is not a one-size-fits-all decision but rather a strategic choice that depends on the specific therapeutic context.
Cleavable linkers offer the advantage of a potent "bystander effect," which can be crucial for treating heterogeneous tumors with varied antigen expression.[2] However, this comes with the potential for lower plasma stability and an increased risk of off-target toxicity.[3]
Non-cleavable linkers provide enhanced stability in circulation, which can lead to a wider therapeutic window and improved safety profile.[4] The absence of a significant bystander effect makes them potentially more suitable for targeting hematological malignancies or solid tumors with high and uniform antigen expression.[3]
Ultimately, the optimal linker strategy is dictated by a thorough understanding of the target antigen's biology, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety. A comprehensive preclinical evaluation, utilizing the robust experimental methodologies outlined in this guide, is essential for making an informed decision and advancing the most promising ADC candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Killing Effect of Azido-PEG1-Val-Cit-PABC-PNP in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often challenged by tumor heterogeneity, where the expression of the target antigen can vary significantly among cancer cells. The "bystander killing effect," a phenomenon where the cytotoxic payload of an ADC eradicates not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells, has emerged as a critical mechanism to overcome this limitation. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the cleavable Azido-PEG1-Val-Cit-PABC-PNP linker system, with a focus on its performance against other ADC platforms, supported by experimental data and detailed protocols.
Mechanism of Bystander Killing with Val-Cit-PABC Linkers
The this compound linker is a sophisticated system designed for controlled, intracellular drug release. The bystander effect is initiated through a sequence of events:
-
Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through endocytosis.
-
Lysosomal Trafficking and Cleavage: The ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, cleave the Valine-Citrulline (Val-Cit) dipeptide linker.[1]
-
Payload Release: Following the enzymatic cleavage, the p-aminobenzylcarbamate (PABC) spacer undergoes self-immolation, leading to the release of the active cytotoxic payload.
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cell and into the surrounding tumor microenvironment.[] This diffusion allows the payload to penetrate and kill neighboring antigen-negative cancer cells, thus amplifying the ADC's therapeutic effect.[]
The efficiency of this bystander effect is critically dependent on the properties of the released payload. Payloads such as monomethyl auristatin E (MMAE), which are often paired with Val-Cit linkers, are neutral and hydrophobic, allowing them to readily cross cell membranes and induce bystander killing.[3]
Visualizing the Bystander Killing Pathway
The following diagram illustrates the mechanism of action for an ADC with a cleavable Val-Cit-PABC linker, leading to the bystander killing effect.
Comparative Performance of ADC Platforms
The choice of linker and payload profoundly influences the bystander killing capacity of an ADC. Here, we compare ADCs with the Val-Cit-PABC-MMAE system to other notable ADC platforms.
Data Presentation
Table 1: In Vitro Bystander Effect of Trastuzumab-vc-MMAE in Co-culture Models
This table summarizes the bystander effect of a Trastuzumab-vc-MMAE ADC on HER2-negative cells (GFP-MCF7) when co-cultured with various HER2-positive cell lines. The bystander effect is shown to be dependent on the antigen expression level of the target cells.
| HER2-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE)* |
| N87 | High | 16% |
| SKBR3 | High | 12% |
| BT474 | High | 41% |
| MDA-MB-453 | Moderate | 3.6% |
*The Bystander Effect Coefficient represents the percentage decrease in the area under the viability curve of the antigen-negative cells due to the bystander effect. Data adapted from a study on the quantitative characterization of the in vitro bystander effect of ADCs.[3][4]
Table 2: Comparison of ADCs with Cleavable vs. Non-cleavable Linkers
This table compares the bystander killing capabilities of ADCs with different linker-payload technologies. T-DXd (Trastuzumab deruxtecan) utilizes a cleavable linker and a membrane-permeable payload, while T-DM1 (Trastuzumab emtansine) has a non-cleavable linker.
| ADC | Linker Type | Payload | Payload Permeability | Bystander Effect |
| ADC with vc-PABC-MMAE | Cleavable (Val-Cit) | MMAE | High | Potent |
| T-DXd (DS-8201a) | Cleavable (GGFG) | Deruxtecan (DXd) | High | Potent [3][5] |
| T-DM1 (Kadcyla) | Non-cleavable (SMCC) | DM1 | Low (charged metabolite) | Minimal/Absent [5] |
The data indicates that ADCs with cleavable linkers and membrane-permeable payloads, such as those with the Val-Cit-PABC-MMAE system and T-DXd, exhibit a significant bystander effect. In contrast, ADCs with non-cleavable linkers like T-DM1 show little to no bystander killing because the payload is released with a charged lysine (B10760008) remnant, preventing it from crossing the cell membrane.[5]
Experimental Protocols for Assessing Bystander Effect
Accurate quantification of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed methodologies for key in vitro experiments.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Workflow Diagram
Methodology
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture. Include an isotype control ADC.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Data Analysis: Quantify the viability of the Ag- (GFP-positive) cells in the co-culture and compare it to their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.[4]
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (i.e., the released payload) in the culture medium.
Methodology
-
Prepare Conditioned Medium: Seed the Ag+ cells and treat them with the ADC for a specified period (e.g., 72 hours) to allow for payload release into the medium.
-
Harvest Conditioned Medium: Collect the culture supernatant, which is now the "conditioned medium."
-
Treat Bystander Cells: Seed the Ag- cells and, after they have attached, replace their medium with the conditioned medium from the ADC-treated Ag+ cells.
-
Incubation and Analysis: Incubate the Ag- cells for 48-72 hours and then assess their viability. A significant decrease in viability compared to cells treated with medium from vehicle-treated Ag+ cells confirms a bystander effect mediated by a soluble factor.
Conclusion
The this compound linker system, when paired with a membrane-permeable payload like MMAE, is designed to elicit a potent bystander killing effect. This is a key advantage for treating heterogeneous solid tumors where not all cancer cells express the target antigen. As demonstrated by comparative data, ADCs with cleavable linkers and permeable payloads consistently outperform those with non-cleavable linkers in their ability to induce bystander cytotoxicity. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess and compare the bystander effect of different ADC platforms, facilitating the development of more effective cancer therapies.
References
A Comparative Guide to the Pharmacokinetic Profile of ADCs Synthesized with Azido-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pharmacokinetic (PK) profile of antibody-drug conjugates (ADCs) synthesized using the Azido-PEG1-Val-Cit-PABC-PNP linker. The performance of this advanced linker system is objectively compared with alternative linker technologies, supported by experimental data and detailed methodologies to inform rational ADC design and development.
Introduction to this compound Linker Technology
The this compound linker is a sophisticated, cleavable linker system designed for the precise construction of ADCs. Its multi-component structure offers distinct advantages for targeted drug delivery. The valine-citrulline (Val-Cit) dipeptide is specifically designed for cleavage by cathepsin B, a protease predominantly found within the lysosomes of tumor cells, ensuring intracellular release of the cytotoxic payload.[1][][3] The p-aminobenzylcarbamate (PABC) group acts as a self-immolative spacer, which rapidly decomposes upon cleavage of the Val-Cit moiety to release the unconjugated drug.[][4] The inclusion of a single polyethylene (B3416737) glycol (PEG1) unit is intended to enhance the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.[5][6][7] The terminal p-nitrophenyl (PNP) carbonate group provides a reactive site for conjugation with amine-containing payloads, while the azide (B81097) group allows for site-specific conjugation to a monoclonal antibody via "click chemistry."[8]
Comparative Pharmacokinetic Data
The stability and pharmacokinetic behavior of an ADC are critically influenced by the choice of linker. The following tables summarize key PK parameters for ADCs constructed with different linker technologies, providing a comparative framework for evaluating the this compound system.
Table 1: In Vitro Plasma Stability of ADCs with Different Linker Chemistries
| Linker Type | ADC Example | Species | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Val-Cit-PABC (Cleavable) | Trastuzumab-vc-MMAE | Human | 7 | >95% | [9][10] |
| Mouse | 6 | ~75% (variable) | [9][11] | ||
| Hydrazone (pH-sensitive, Cleavable) | Gemtuzumab ozogamicin | Human | 2.6 (t½) | 50% | [12] |
| SMCC (Non-cleavable) | Ado-trastuzumab emtansine | Human | Not directly reported, but considered highly stable | High | [13][14] |
| PEGylated Val-Linker (Cleavable) | RS7-DL11 (mPEG24) | Mouse | Not directly reported, but improved stability over non-PEGylated | Improved | [5] |
Note: The stability of Val-Cit linkers can be lower in rodent plasma compared to human plasma due to the presence of carboxylesterase 1C, which can prematurely cleave the linker.[8][11][15]
Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Different Linker Technologies in Preclinical Models
| Linker Type | ADC Example | Species | Dose (mg/kg) | t½ (days) | Clearance (mL/day/kg) | Reference |
| Val-Cit-PABC (Cleavable) | Trastuzumab-vc-MMAE | Mouse | 10 | ~2 | Not explicitly stated | [16] |
| Non-cleavable (Site-specific) | ARX788 | Mouse | 3 | 12.5 | Not explicitly stated | [17] |
| Non-cleavable (Stochastic) | T-DM1 | Mouse | 3 | 5.7 | Not explicitly stated | [17] |
| PEGylated Glucuronide (Cleavable) | PEG8-ADC | Rat | 3 | ~3 | Lower than non-PEGylated | [18] |
Experimental Protocols
Accurate assessment of an ADC's pharmacokinetic profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
Experimental Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from different species by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable or unstable linker)
-
Frozen plasma (e.g., human, cynomolgus monkey, rat, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein A or anti-human IgG magnetic beads
-
Elution buffer (e.g., low pH glycine)
-
Neutralization buffer (e.g., Tris-HCl)
-
LC-MS/MS system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Spike the test ADC and control ADC into separate aliquots of plasma from each species to a final concentration of approximately 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the incubated samples.
-
Immediately freeze the collected aliquots at -80°C to quench any further reactions.
-
For analysis, thaw the samples and subject them to immunocapture to isolate the ADC from plasma proteins.
-
Add Protein A or anti-human IgG magnetic beads to the plasma samples and incubate to allow binding.
-
Wash the beads with PBS to remove unbound plasma components.
-
-
Elute the ADC from the beads using an elution buffer.
-
Neutralize the eluted samples.
-
Analyze the eluted ADC to determine the average DAR using HIC-HPLC or LC-MS.
-
Analyze the supernatant from the immunocapture step to quantify the amount of released (free) payload using LC-MS/MS.
-
Plot the average DAR and free payload concentration against time to determine the stability profile of the ADC.
Experimental Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and biodistribution) of an ADC in a murine model.
Materials:
-
Test ADC
-
Vehicle (e.g., sterile PBS)
-
Female nude mice (n=3-5 per time point)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
-80°C freezer
-
Surgical tools for tissue collection
-
Homogenizer
-
Analytical equipment for ADC and payload quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Acclimatize mice for at least one week prior to the study.
-
Administer a single intravenous (IV) dose of the test ADC (e.g., 3 mg/kg) to each mouse.
-
At specified time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours post-dose), collect blood samples via retro-orbital or cardiac puncture into EDTA-coated tubes.
-
Process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
At the final time point, euthanize the animals and perform necropsy to collect major organs and tissues (e.g., tumor, liver, spleen, kidney, lung, heart).
-
Weigh and homogenize the collected tissues.
-
Analyze the plasma and tissue homogenates to determine the concentrations of:
-
Total antibody (using a generic anti-human IgG ELISA)
-
Intact ADC (using an ELISA that captures the antibody and detects the payload)
-
Free payload (using LC-MS/MS)
-
-
Use the plasma concentration-time data to perform non-compartmental analysis (NCA) to calculate key PK parameters (t½, CL, Vd, AUC).
-
Use the tissue concentration data to assess the biodistribution of the ADC and its payload.
Visualizing ADC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in ADC pharmacokinetics.
Caption: Mechanism of action for an ADC with a cleavable Val-Cit linker.
Caption: Experimental workflow for an in vivo ADC pharmacokinetic study.
Caption: Logical relationship of components in the this compound linker.
Conclusion
The this compound linker represents a highly engineered system for ADC development, offering the potential for enhanced therapeutic efficacy through controlled, intracellular drug release. The inclusion of a PEG moiety is a key design feature aimed at improving the pharmacokinetic profile, potentially leading to a longer half-life and reduced clearance compared to non-PEGylated counterparts.[5][6][18] While the Val-Cit component provides excellent stability in human plasma, its susceptibility to cleavage in rodent plasma necessitates careful consideration and interpretation of preclinical data.[11][19] Compared to non-cleavable linkers, which often exhibit greater plasma stability, the cleavable Val-Cit linker offers the advantage of releasing the unmodified payload, which can exert a "bystander effect" on neighboring antigen-negative tumor cells. The choice of linker technology is a critical determinant of an ADC's success, and a thorough understanding of the pharmacokinetic trade-offs, as outlined in this guide, is essential for the development of safe and effective cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Azido-PEG1-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal protocols for Azido-PEG1-Val-Cit-PABC-PNP, a cleavable linker commonly utilized in the synthesis of Antibody-Drug Conjugates (ADCs). Due to the compound's chemical functionalities, which include an organic azide (B81097) and a reactive p-nitrophenyl carbonate, as well as its intended use in cytotoxic drug delivery systems, stringent safety measures are imperative to mitigate risks.
Hazard Identification and Summary
This compound presents multiple hazards that require careful management. The primary concerns are related to the organic azide group, the reactive nature of the p-nitrophenyl carbonate, and the implicit association with potent cytotoxic agents.
| Hazard Classification | Description | Primary Mitigation Strategy |
| Explosive Potential | Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition.[1][2] | Work on a small scale, avoid metal spatulas, and store properly.[1][3] |
| High Reactivity | The azide group can form highly explosive heavy metal azides and toxic, explosive hydrazoic acid if mixed with acids.[1][4] The p-nitrophenyl carbonate is a highly reactive group designed for conjugation.[5][6] | Use non-metal utensils, avoid contact with incompatible materials, and handle in a controlled environment.[1][3] |
| Toxicity | The azide functional group has toxicity comparable to cyanide.[2][4] While the full toxicity profile of this specific molecule is not widely documented, its use in ADCs suggests that it should be handled as a potent compound.[7] A Safety Data Sheet indicates it is harmful if swallowed.[8] | Wear appropriate Personal Protective Equipment (PPE) to prevent exposure through skin contact, inhalation, or ingestion.[9][10] |
| Environmental Hazard | Classified as very toxic to aquatic life with long-lasting effects.[8] | Do not dispose of down the drain.[11] All waste must be collected and treated as hazardous chemical waste.[1][11] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first and most critical line of defense against exposure. Given the compound's properties, the following PPE is mandatory when handling this compound in solid or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[12] The outer glove should be worn over the gown cuff. | Prevents skin contact and absorption. Double gloving provides additional protection in case of a tear or contamination of the outer glove. |
| Eye & Face Protection | Full-face shield or chemical splash goggles worn with a fluid-resistant surgical mask.[10][13] | Protects eyes and face from splashes of liquids or contact with airborne particles. |
| Lab Coat/Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back.[13] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 or higher respirator is required when handling the solid/powder form or when there is a risk of aerosol generation.[13][14] | Prevents inhalation of potentially harmful airborne particles. |
| Additional Protection | Disposable shoe covers and hair covers should be worn to minimize the spread of contamination.[12] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
3.1. Preparation and Weighing (Solid Form)
-
Designate a Work Area: Cordon off a specific area within the fume hood for handling the compound. Line the surface with absorbent, disposable bench paper.[3]
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated area.
-
Weighing:
-
Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid.[2][3] Metal spatulas can form shock-sensitive metal azides.[1]
-
Perform weighing on an anti-vibration table inside the fume hood if possible, or in a contained balance enclosure that is vented.
-
Work on the smallest scale possible to minimize risk.[3]
-
-
Storage of Aliquots: Store the compound at -20°C, protected from light and moisture.[1][5][15] Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
3.2. Solubilization and Reaction Setup
-
Solvent Selection: Use anhydrous solvents such as DMF or DMSO.[5] Crucially, never use halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosively unstable di- and tri-azidomethane.[2][4]
-
Dissolving: Add the solvent to the vial containing the pre-weighed solid slowly and carefully to avoid splashing.
-
Reaction Conditions:
-
Avoid mixing with strong acids, which can form highly toxic and explosive hydrazoic acid.[1][4]
-
Ensure all glassware is free from heavy metal contamination (e.g., copper, lead) to prevent the formation of explosive metal azides.[4]
-
Avoid friction on ground glass joints, which could be an ignition source.[3]
-
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to ensure the safety of all laboratory personnel and to prevent environmental contamination.
4.1. Waste Segregation and Collection
-
Dedicated Waste Container: All waste contaminated with this compound (solid, solutions, pipette tips, gloves, bench paper, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.[1][2]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and warnings for "Organic Azide" and "Cytotoxic Potential."
-
Incompatible Waste: Do not mix azide-containing waste with acidic waste streams.[1][4] Keep it separate from heavy metal waste.
4.2. Decontamination Procedure
-
Work Surfaces: After completing work, wipe down the designated area in the fume hood with a suitable decontamination solution (e.g., a high pH detergent solution followed by 70% ethanol). Dispose of all cleaning materials as hazardous waste.
-
Glassware: Glassware should be submerged in a freshly prepared 10% sodium hypochlorite (B82951) (bleach) solution for at least 30 minutes to deactivate the p-nitrophenyl carbonate and potentially the azide, followed by a thorough rinse. The spent bleach solution should be collected as hazardous waste.
-
Spills:
-
In case of a small spill, immediately alert others in the area.
-
Wearing full PPE, cover the spill with an absorbent material from a chemical spill kit.[10]
-
Carefully collect the contaminated material into the designated hazardous waste container.
-
Decontaminate the spill area as described above. Report the spill to the laboratory supervisor.[10]
-
4.3. Final Disposal
-
All collected hazardous waste must be disposed of through the institution's official chemical waste program.[1] Do not attempt to pour any solutions down the drain.[11]
Workflow and Logic Diagrams
The following diagrams illustrate the key procedural workflows for safely handling this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. Azido-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 6. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|MSDS [dcchemicals.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. ipservices.care [ipservices.care]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. halyardhealth.com [halyardhealth.com]
- 13. ohsinsider.com [ohsinsider.com]
- 14. england.nhs.uk [england.nhs.uk]
- 15. apexbt.com [apexbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
